1-(2-Chloroethyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWEBKEQARBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172922 | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-03-2 | |
| Record name | 1-(2-Chloroethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(2-Chloroethyl)piperidine hydrochloride. It includes detailed experimental protocols for its synthesis and purification, extensive spectral data for characterization, and a discussion of its reactivity. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this important chemical intermediate.
Core Chemical and Physical Properties
This compound hydrochloride is a white to beige crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base.[3]
Quantitative Data Summary
The key physicochemical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅Cl₂N | |
| Molecular Weight | 184.11 g/mol | [4][5] |
| CAS Number | 2008-75-5 | [4] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 228-235 °C | [1][6][7] |
| Solubility | Soluble in water, hot ethanol (B145695), and hot acetone.[3] Insoluble in benzene (B151609) and toluene.[3] | [3] |
| pKa (Estimated) | ~10-11 | |
| Hygroscopicity | Hygroscopic | [2] |
Synthesis and Purification
The most common and well-documented method for the synthesis of this compound hydrochloride is the reaction of 2-(1-Piperidinyl)ethanol with thionyl chloride (SOCl₂).[2][10] This reaction proceeds via the conversion of the hydroxyl group to a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired product.
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound hydrochloride is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound hydrochloride.
Detailed Experimental Protocols
This protocol is a synthesized procedure based on common laboratory practices for this transformation.[2][11]
Materials:
-
2-(1-Piperidinyl)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (B151607) (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 2-(1-Piperidinyl)ethanol (1 equivalent) in anhydrous chloroform.
-
Cool the stirred solution in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the solution. The addition is exothermic, and the temperature should be carefully monitored.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 2.5 to 3 hours.[2][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any excess thionyl chloride by distillation under reduced pressure. This will yield the crude this compound hydrochloride as a solid.
The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.[11][12]
Materials:
-
Crude this compound hydrochloride
-
Ethanol (or a mixture of ethanol and diethyl ether)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If using an ethanol/ether mixture, dissolve the solid in hot ethanol and then add diethyl ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
To maximize the yield, place the flask in an ice bath for a period of time to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Dry the crystals under vacuum to remove any residual solvent.
Spectral Data for Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound hydrochloride.
¹H NMR Spectral Data
| Protons on Carbon | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Notes | Reference(s) |
| -CH₂-Cl | ~3.7 | Triplet | Deshielded by the adjacent chlorine atom. | [13] |
| -N-CH₂- | ~2.8 | Triplet | Deshielded by the adjacent nitrogen atom. | [13] |
| Piperidine (B6355638) ring | 1.5 - 3.0 | Multiplet | Complex multiplets due to the piperidine ring protons. | [13] |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm (in CDCl₃) | Notes | Reference(s) |
| -CH₂-Cl | ~40 | Carbon directly attached to chlorine. | [13] |
| -N-CH₂- | ~58 | Carbon directly attached to nitrogen. | [13] |
| Piperidine ring | 22 - 55 | Multiple peaks for the different carbons in the ring. | [13] |
Infrared (IR) Spectroscopy
The key IR absorption bands for this compound hydrochloride are presented below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (salt) | 2400-3000 | Strong, Broad | Broad absorption due to the protonated amine. |
| C-H Stretch (alkane) | 2850-3000 | Strong | Stretching vibrations of the C-H bonds in the piperidine ring and ethyl chain. |
| C-Cl Stretch | 600-800 | Medium | Stretching vibration of the carbon-chlorine bond. |
Reactivity and Mechanism
The primary mode of reactivity for this compound involves the chloroethyl group. This group is susceptible to nucleophilic substitution, making the compound a valuable alkylating agent for introducing the piperidinoethyl moiety into other molecules.
A key aspect of the reactivity of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium (B1262131) ion intermediate. This process is often the rate-determining step in reactions with nucleophiles. The electrophilic aziridinium ion is then readily attacked by a nucleophile, leading to the ring-opening and formation of the final product.
Reactivity Pathway
The following diagram illustrates the formation of the aziridinium ion intermediate and its subsequent reaction with a nucleophile.
Caption: The reaction mechanism showing the formation of the aziridinium ion intermediate from this compound and its subsequent reaction with a nucleophile.
Applications in Research and Drug Development
This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][5] Its ability to introduce the piperidinoethyl group is leveraged in the development of drugs across different therapeutic areas. Some examples of active pharmaceutical ingredients (APIs) synthesized using this intermediate include:
-
Cloperastine: An antitussive (cough suppressant).[5]
-
Fenpiverinium bromide: An antispasmodic.[2]
-
Pitofenone: A spasmolytic agent.[5]
-
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.[5]
This technical guide provides a solid foundation for understanding the core properties and handling of this compound hydrochloride. For any specific application, it is recommended to consult the relevant safety data sheets and perform appropriate risk assessments.
References
- 1. This compound hydrochloride(2008-75-5) 13C NMR [m.chemicalbook.com]
- 2. This compound hydrochloride | 2008-75-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 6. B22985.30 [thermofisher.com]
- 7. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Chloroethyl)piperidine, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes the core chemical processes for enhanced understanding.
Introduction
This compound (CAS No: 1932-03-2 for the free base, 2008-75-5 for the hydrochloride salt) is a versatile heterocyclic compound.[4][5] Its chemical structure, featuring a reactive chloroethyl group attached to a piperidine (B6355638) ring, makes it a valuable building block in organic synthesis.[6] It is most commonly produced and handled as its more stable hydrochloride salt, which typically appears as a white to off-white crystalline solid.[6] This intermediate is crucial for the synthesis of various active pharmaceutical ingredients (APIs), including spasmolytics like pitofenone (B1678488) and fenpiverinium (B1207433) bromide, as well as cloperastine (B1201353) and raloxifene.[2][7]
Synthesis Methodologies
The predominant method for synthesizing this compound hydrochloride is a one-pot, two-step process starting from piperidine. This process involves an initial hydroxyethylation followed by a chlorination step.[8]
Reaction Pathway
The overall reaction scheme is as follows:
-
Step 1: N-Hydroxyethylation: Piperidine is reacted with 2-chloroethanol (B45725) (ethylene chlorohydrin) to form the intermediate, N-(2-hydroxyethyl)piperidine.
-
Step 2: Chlorination: The hydroxyl group of the intermediate is subsequently replaced by a chlorine atom using a chlorinating agent, typically thionyl chloride (SOCl₂), to yield the final product, this compound, which precipitates as its hydrochloride salt.
Detailed Experimental Protocols
Several variations of the synthesis exist. Below are representative protocols derived from established methods.[7][8]
Protocol 1: Synthesis via N-hydroxyethylpiperidine Intermediate [7]
-
N-Hydroxyethylation:
-
In a reaction flask, mix 3 ml (0.1 mol) of piperidine with 8.1 ml (1.2 mol) of 2-chloroethanol in 30 ml of toluene (B28343).
-
Heat the mixture under reflux for 2 hours.
-
After the reaction, cool the solution to room temperature.
-
-
Chlorination:
-
In an ice bath, slowly add 20.0 ml (0.27 mol) of thionyl chloride dropwise to the cooled reaction mixture.
-
Stir the mixture at room temperature for 8 hours.
-
Remove toluene and excess thionyl chloride by distillation under reduced pressure.
-
The residual solid is the crude this compound hydrochloride.
-
-
Purification:
-
Recrystallize the crude solid from ethanol (B145695) to obtain the purified product. A reported yield is 15.5 g.[7]
-
Protocol 2: One-Pot Synthesis in Toluene [8]
-
Reaction Setup:
-
Charge a reaction vessel with 170 g (2 mol) of piperidine, 67 ml (1 mol) of 2-chlorohydrin, and 200 ml of toluene.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature, which may cause some solids to separate. Filter the solids and wash the filter cake with 20 ml of toluene.
-
-
Chlorination:
-
Control the temperature of the filtrate at approximately 75°C.
-
Add 200 ml of thionyl chloride dropwise.
-
Heat the mixture to reflux for 2 hours, then cool back to room temperature.
-
-
Isolation and Purification:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Recrystallize the resulting residue with absolute ethanol to yield a white solid. This method has reported yields of around 59.2%.[7]
-
Purification and Characterization
Purification
Purification is critical to remove unreacted starting materials and byproducts.
-
Recrystallization: This is the most common method for purifying the hydrochloride salt.[7][9] Suitable solvents include ethanol, isopropanol, or a methanol/ether mixture.[9] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by vacuum filtration.[9]
-
Column Chromatography: For removing impurities with similar solubility, silica (B1680970) gel column chromatography can be employed.[9] A suitable eluent system, such as a mixture of hexanes/ethyl acetate (B1210297) or dichloromethane/methanol, is used to separate the desired product.[9]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 1932-03-2 | 2008-75-5 | [4] |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₄ClN · HCl (C₇H₁₅Cl₂N) | [4][5] |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | White to cream crystalline powder | [10][11] |
| Melting Point | N/A | 228-233 °C | [5][7] |
| Boiling Point | 47 °C @ 1 Torr | N/A | [4] |
| Density | ~1.05 g/cm³ | N/A | [10] |
| Solubility | Soluble in alcohol and ether | Soluble in water | [6][10] |
| Flash Point | 43 °C | N/A | [10] |
Spectral Characterization Data
Structural confirmation is typically achieved using various spectroscopic methods. While detailed peak assignments are scarce in the provided results, the availability of spectra from various sources confirms the standard characterization techniques used.
| Technique | Description | Reference(s) |
| ¹H NMR | Proton NMR spectra are available for the hydrochloride salt in solvents like CDCl₃ and D₂O. | [12][13][14] |
| ¹³C NMR | Carbon NMR data is available for structural elucidation. | [13][15] |
| IR Spectroscopy | Infrared spectra, often obtained via KBr wafer or ATR, are available for functional group identification. | [16][17][18] |
| Mass Spectrometry (MS) | Mass spectra data is available to confirm the molecular weight and fragmentation pattern. | [12][16] |
Safety and Handling
This compound and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.
-
GHS Hazards: The hydrochloride salt is classified as fatal if swallowed (Acute Toxicity, Oral, Category 2) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[17]
-
Personal Protective Equipment (PPE): Use of gloves, safety goggles (eyeshields), and a dust mask (type N95 or equivalent) is required when handling the solid material.[10]
-
Handling: Avoid inhaling vapors or dust and prevent contact with skin and eyes.[10] Work should be conducted in a well-ventilated area, preferably a fume hood. In case of contact, immediately rinse the affected area with plenty of water and seek medical attention.[10]
Applications
The primary application of this compound hydrochloride is as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][3][10] Its role as a precursor allows for the introduction of the 2-(piperidin-1-yl)ethyl moiety into larger molecules.
-
Pharmaceuticals: It is a key building block for antihistamines, anti-inflammatory medications, and other APIs.[1]
-
Agrochemicals: It is used in the creation of herbicides, fungicides, and insect repellents.[1]
-
Specialty Chemicals: It finds use in the manufacturing of various dyes and pigments.[1]
References
- 1. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 2. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 3. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 4. echemi.com [echemi.com]
- 5. CHLOROETHYL PIPERIDINE [sdfine.com]
- 6. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. This compound hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. This compound hydrochloride(2008-75-5) 1H NMR [m.chemicalbook.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound hydrochloride(2008-75-5) IR2 spectrum [chemicalbook.com]
- 17. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
Unraveling the Putative Mechanism of Action of 1-(2-Chloroethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)piperidine is a chemical entity primarily utilized as a versatile intermediate in the synthesis of a range of pharmaceuticals. While comprehensive studies detailing its intrinsic biological mechanism of action are not extensively available, its chemical structure, featuring a reactive chloroethyl group and a piperidine (B6355638) moiety, provides a strong basis for a putative mechanism centered on electrophilic alkylation of biological macromolecules. This technical guide synthesizes the available information and proposes a scientifically grounded hypothesis for its mode of action, drawing parallels with well-characterized chloroethylamines. This document outlines the probable signaling pathways affected, details relevant experimental protocols for investigation, and presents a framework for understanding its potential cytotoxic and biological effects.
Core Putative Mechanism of Action: Alkylation
The central hypothesis for the mechanism of action of this compound is its function as an alkylating agent. This activity is conferred by the 2-chloroethyl group, which is known to undergo intramolecular cyclization to form a highly reactive and electrophilic aziridinium (B1262131) ion. This intermediate is a potent alkylating species that can covalently bind to nucleophilic sites on biological macromolecules, with Deoxyribonucleic Acid (DNA) being a primary target.
The piperidine ring, a common scaffold in many biologically active compounds, influences the molecule's physicochemical properties such as lipophilicity and basicity.[1][2][3] These characteristics are crucial for its transport across cell membranes and its distribution within the biological system, ultimately impacting its ability to reach and interact with its molecular targets.
Proposed Signaling Pathway: DNA Alkylation and Cellular Response
The proposed cascade of events following cellular exposure to this compound is depicted below. The process begins with the formation of the aziridinium ion, which then alkylates DNA, leading to DNA damage. This damage triggers a cellular response, which can result in cell cycle arrest, attempts at DNA repair, and ultimately, if the damage is too severe, apoptosis (programmed cell death).[4][5][6]
Caption: Putative mechanism of this compound via DNA alkylation.
Potential Biological Effects
Cytotoxicity
The primary consequence of extensive DNA alkylation is cytotoxicity. By interfering with DNA replication and transcription, alkylating agents can halt cell proliferation and induce cell death.[4][7] This is the basis for the use of many chloroethylamine-containing compounds as anticancer agents. The cytotoxicity of this compound would be expected to be most pronounced in rapidly dividing cells, which have less time to repair DNA damage before the next cell cycle.
Inhibition of Sickle-Cell Hemoglobin Polymerization
There are reports suggesting the use of N-(β-Chloroethyl)piperidine hydrochloride in the inhibition of sickle-cell hemoglobin. While the precise mechanism is not elucidated in the available literature, it can be hypothesized that this compound may alkylate hemoglobin S (HbS). Covalent modification of amino acid residues in HbS could alter its tertiary and quaternary structure, thereby interfering with the polymerization process that leads to red blood cell sickling.[8][9][10]
Experimental Protocols
To investigate the putative mechanism of action of this compound, a series of in vitro and cell-based assays can be employed.
DNA Alkylation Assays
Objective: To determine if this compound directly alkylates DNA.
Methodology: In Vitro DNA Alkylation and Adduct Detection
-
Incubation: Incubate purified calf thymus DNA with varying concentrations of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) for different time points.
-
DNA Isolation: Purify the DNA from the reaction mixture to remove any unbound compound.
-
DNA Hydrolysis: Hydrolyze the DNA to its constituent nucleosides or bases using enzymatic digestion (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis.
-
Adduct Detection and Quantification: Analyze the hydrolysate for the presence of alkylated nucleobases using techniques such as:
Caption: Experimental workflow for detecting DNA alkylation.
Cytotoxicity Assays
Objective: To quantify the cytotoxic effects of this compound on cultured cells.
Methodology: MTT Assay
-
Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Quantitative Data Summary
As of the date of this publication, there is a lack of publicly available quantitative data regarding the specific biological activity of this compound, such as IC50 values, binding affinities (Kd), or kinetic parameters for any putative biological target. The primary quantitative data available pertains to its physicochemical properties.
Table 1: Physicochemical and Toxicological Data for this compound Hydrochloride
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₅Cl₂N | N/A |
| Molecular Weight | 184.11 g/mol | N/A |
| Acute Toxicity (oral) | Fatal if swallowed | [GHS Classification] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [GHS Classification] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | [GHS Classification] |
Note: The toxicological data is based on GHS classifications and strongly supports the hypothesis of a reactive, alkylating mechanism of action.
Conclusion and Future Directions
The chemical structure of this compound strongly suggests a mechanism of action rooted in its ability to act as an alkylating agent, with DNA being a probable primary target. This proposed mechanism, leading to DNA damage and subsequent cytotoxicity, is consistent with the known effects of other chloroethylamine compounds. The piperidine moiety likely plays a significant role in the compound's pharmacokinetic properties.
Future research should focus on empirically validating this putative mechanism. Key areas of investigation include:
-
Definitive identification of DNA adducts: Characterizing the specific adducts formed upon reaction with DNA.
-
Cellular target engagement: Confirming the alkylation of DNA and other potential biomolecules within a cellular context.
-
Elucidation of downstream signaling: Investigating the specific DNA damage response and apoptotic pathways activated by the compound.
-
Quantitative structure-activity relationship (QSAR) studies: Synthesizing and testing analogs to understand the contribution of the piperidine ring and potential modifications to biological activity.
By undertaking these investigations, a comprehensive understanding of the mechanism of action of this compound can be achieved, which will be invaluable for any future applications in drug development or biomedical research.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. Inhibition of sickle hemoglobin gelation by amino acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Treating sickle cell disease by targeting HbS polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(2-chloroethyl)piperidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of pharmacologically active compounds. Its unique combination of a reactive chloroethyl group and a basic piperidine (B6355638) ring allows for facile derivatization, leading to the synthesis of molecules with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of key this compound derivatives and their analogs. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of medicinal chemistry.
Core Synthetic Strategies
The primary synthetic utility of this compound hydrochloride lies in its ability to act as an alkylating agent, introducing the 2-(piperidin-1-yl)ethyl moiety into various molecules. This is typically achieved through nucleophilic substitution reactions where a nucleophile, often a phenoxide or an amine, displaces the chloride ion.
A general synthetic scheme involves the reaction of a hydroxyl- or amino-containing precursor with this compound hydrochloride in the presence of a base. The choice of solvent and base is critical and depends on the specific substrate.
Below are detailed protocols for the synthesis of prominent drugs derived from this compound.
Synthesis of Cloperastine (B1201353)
Cloperastine, an antitussive agent, can be synthesized via the etherification of 4-chloro-α-phenylbenzyl alcohol with this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-chloro-α-phenylbenzyl alcohol in a suitable solvent such as toluene, add this compound hydrochloride.
-
Base Addition: Add a strong base, for example, sodium hydroxide (B78521), to the mixture. The reaction is then heated to reflux.[1][2]
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique like thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization to yield cloperastine.[2]
Synthesis of Pitofenone (B1678488)
Pitofenone is an antispasmodic drug. Its synthesis involves the Williamson ether synthesis, where the hydroxyl group of a benzophenone (B1666685) derivative is alkylated with this compound.
Experimental Protocol:
-
Formation of Phenoxide: Dissolve the starting material, methyl 2-(4-hydroxybenzoyl)benzoate, in a polar aprotic solvent like dimethylformamide (DMF). Add a base, such as potassium carbonate, to form the phenoxide ion.
-
Alkylation: Add this compound to the reaction mixture and heat to reflux.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and inorganic salts are filtered off. The solvent is removed in vacuo, and the crude pitofenone base is purified by column chromatography or recrystallization.
-
Salt Formation: The purified base is then treated with hydrochloric acid to form the hydrochloride salt.
Synthesis of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM). One synthetic route involves the acylation of a benzothiophene (B83047) derivative with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, which is prepared from this compound.
Experimental Protocol:
-
Preparation of the Acyl Chloride: 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with a chlorinating agent like thionyl chloride in a solvent such as dichloromethane (B109758) to form the corresponding acyl chloride.
-
Friedel-Crafts Acylation: The benzothiophene core is acylated with the prepared acyl chloride in the presence of a Lewis acid catalyst, for instance, aluminum chloride.
-
Demethylation: The resulting intermediate is then demethylated to yield raloxifene.
Synthesis of Fenpiverinium (B1207433) Bromide
Fenpiverinium bromide is an anticholinergic and antispasmodic agent. Its synthesis involves the quaternization of a piperidine derivative.
Experimental Protocol:
-
Synthesis of the Precursor: Diphenylpiperidinoethyl acetonitrile (B52724) is prepared from 2-piperidinoethyl chloride. This intermediate is then hydrolyzed using a base like potassium hydroxide in ethanol.
-
Quaternization: The resulting acetamide (B32628) is then reacted with methyl bromide in a suitable solvent such as a mixture of benzene (B151609) and isopropanol (B130326) and heated to reflux to yield fenpiverinium bromide.[3]
Pharmacological Activities and Mechanisms of Action
Derivatives of this compound exhibit a wide range of pharmacological activities, targeting various receptors and signaling pathways.
Antitussive Activity: Cloperastine
Cloperastine exerts its cough-suppressing effects through a multi-target mechanism. It acts centrally on the cough center in the medulla oblongata.[4] Additionally, it possesses antihistaminic properties by blocking H1 receptors and has anticholinergic effects.[4] Recent studies have also identified it as a blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels and a ligand for the sigma-1 receptor. Furthermore, cloperastine has been shown to have anti-inflammatory effects by modulating the Akt/GSK3/Nrf2 signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like IL-6.
Selective Estrogen Receptor Modulation: Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[5][6] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), but its action depends on the tissue type. In bone, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[5] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[5]
Anticholinergic and Antispasmodic Activity: Fenpiverinium Bromide
Fenpiverinium bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype found on smooth muscle cells.[7] By blocking the action of acetylcholine, it inhibits the signaling pathways that lead to smooth muscle contraction, resulting in its antispasmodic effects.
Anticancer Activity
Several novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against various cancer cell lines.
Sigma-1 Receptor Ligands
The this compound scaffold has been utilized to develop potent and selective ligands for the sigma-1 receptor, which is implicated in a variety of neurological disorders.
Quantitative Pharmacological Data
The following tables summarize the in vitro biological activities of selected this compound derivatives and analogs.
Table 1: Anticancer Activity of Novel Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6f (a piperazine (B1678402) (2-chloroethyl)-1-nitrosourea analog) | HCT-116 (Human Colorectal Cancer) | 1.0 | [6] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Human Lung Cancer) | 32.43 | [8] |
Table 2: Sigma-1 Receptor Binding Affinity of Piperidine Derivatives
| Compound | Ki (nM) for σ1 Receptor | Reference |
| 1b (N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine) | 0.89 | [5][9] |
| (R)-2b | 1.49 | [5][9] |
| (S)-2b | 1.01 | [5][9] |
| 1a (N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine) | 1.18 | [5][9] |
| (R)-2a | 0.34 | [5][9] |
| (S)-2a | 0.39 | [5][9] |
Experimental Protocols for Pharmacological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[3][5]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory potential of compounds.
Protocol:
-
Animal Model: Use rats or mice as the animal model.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Edema: After a specific pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[10][11][12]
Sigma-1 Receptor Binding Assay
This assay is used to determine the affinity of compounds for the sigma-1 receptor.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain).
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and various concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound from competitive binding curves.[13][14][15]
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound and its derivatives represent a rich and enduring source of novel therapeutic agents. The synthetic accessibility and the diverse pharmacological profiles of these compounds underscore their continued importance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action for key members of this chemical class. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and scientists working to develop the next generation of therapeutics based on this versatile scaffold. Further exploration of the structure-activity relationships and the development of novel analogs are anticipated to yield compounds with enhanced potency, selectivity, and improved safety profiles for a variety of clinical applications.
References
- 1. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nwmedj.org [nwmedj.org]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. criver.com [criver.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-(2-Chloroethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-Chloroethyl)piperidine and its hydrochloride salt in various solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on summarizing qualitative and semi-quantitative information, providing a detailed, generalized experimental protocol for solubility determination, and illustrating a key synthetic pathway where this compound serves as a crucial intermediate.
Core Solubility Data
The solubility of this compound is significantly influenced by whether it is in its free base form or as a hydrochloride salt. The free base, a tertiary amine, exhibits solubility characteristics typical of organic amines, while the hydrochloride salt, being an ionic compound, displays greater polarity and aqueous solubility.
Qualitative and Semi-Quantitative Solubility
The following tables summarize the available solubility information for both forms of the compound. This data has been compiled from various chemical databases and literature sources.
Table 1: Solubility of this compound (Free Base)
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Alcohol (general) | Soluble[1] |
| Ethers | Ether (general) | Soluble[1] |
| Water | Water | Slightly Soluble[1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent Class | Solvent | Qualitative/Semi-Quantitative Solubility | Notes |
| Water | Water | Soluble[2][3][4] | One source indicates "10% soluble in water, forms a clear solution," which suggests a solubility of approximately 10 g/100 mL.[5] |
| Alcohols | Hot Ethanol | Soluble[2] | |
| Cold Ethanol | Poorly Soluble[2] | ||
| Ketones | Hot Acetone | Soluble[2] | |
| Cold Acetone | Poorly Soluble[2] | ||
| Aromatic Hydrocarbons | Benzene | Insoluble[2] | |
| Toluene | Insoluble[2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective
To determine the equilibrium solubility of this compound or its hydrochloride salt in a selected solvent at a constant temperature.
Materials and Equipment
-
This compound or its hydrochloride salt (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of the this compound compound to a vial to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilution and Quantification: Dilute the filtered sample to a suitable concentration with the same solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Role in Synthetic Pathways
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals. One notable application is in the synthesis of phencyclidine (PCP), a dissociative anesthetic. The following diagram illustrates a conceptual synthetic pathway for phencyclidine where this compound could be a key reactant in alternative synthetic routes, although the classical synthesis often proceeds via 1-piperidinocyclohexanecarbonitrile. For illustrative purposes, a pathway involving a Grignard reaction with a piperidine-containing electrophile is shown.
Conceptual Synthetic Pathway to Phencyclidine
Caption: A diagram illustrating the role of key reactants in the synthesis of Phencyclidine.
This guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative solubility data remains an area for further investigation, the information and protocols provided herein offer valuable insights for handling, formulation, and synthesis activities.
References
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, featuring a reactive chloroethyl group attached to a piperidine (B6355638) ring, makes it a valuable building block for introducing the piperidinoethyl moiety into larger molecules.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and significant role in the development of active pharmaceutical ingredients (APIs). The information is presented to support researchers and professionals in drug discovery and development in understanding and utilizing this important chemical entity.
Physicochemical Properties
This compound is most commonly handled and stored as its hydrochloride salt, which is a more stable, white to off-white crystalline solid.[1] The hydrochloride salt is soluble in water, enhancing its utility in various reaction conditions.[1] Key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol [3] |
| Appearance | - | White to off-white crystalline solid[1] |
| Melting Point | - | 228-232 °C[4] |
| Boiling Point | - | Decomposes before boiling |
| Solubility | - | Soluble in water[1] |
| CAS Number | 1932-03-2 | 2008-75-5[3] |
| Synonyms | N-(2-Chloroethyl)piperidine | 2-Piperidinoethyl chloride hydrochloride, N-(2-Chloroethyl)piperidinium chloride[3] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is primarily achieved through two main routes. The choice of method often depends on the starting materials, desired scale, and reaction conditions.
Method 1: From Piperidine and 2-Chloroethanol (B45725)
This two-step, one-pot synthesis is a common and efficient method for producing this compound hydrochloride.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound HCl from Piperidine.
Experimental Protocol:
-
Hydroxyethylation: Piperidine is reacted with 2-chloroethanol in a suitable solvent, such as toluene (B28343), to form the intermediate, 2-(piperidin-1-yl)ethanol. This reaction is typically carried out at reflux temperature for several hours.[5]
-
Chlorination: After the initial reaction is complete, the reaction mixture is cooled. Thionyl chloride is then added dropwise, leading to the chlorination of the hydroxyl group. This step is exothermic and requires careful temperature control.[5]
-
Isolation and Purification: The product, this compound hydrochloride, precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with a suitable solvent (e.g., cold toluene or diethyl ether), and can be further purified by recrystallization from a solvent system like ethanol-ether.[5][6]
Method 2: From 2-(Piperidin-1-yl)ethanol
This method is a more direct chlorination of the pre-synthesized alcohol intermediate.
Reaction Scheme:
Figure 2: Synthesis from 2-(Piperidin-1-yl)ethanol.
Experimental Protocol:
-
Reaction Setup: 2-(Piperidin-1-yl)ethanol is dissolved in an inert solvent like chloroform.[7]
-
Chlorination: The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.[7]
-
Reaction Completion and Work-up: The mixture is then refluxed for a few hours. After cooling, the solvent is removed under reduced pressure.[7]
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent mixture, such as ethanol/ether, to yield the pure hydrochloride salt.[6][7]
Comparative Analysis of Synthesis Methods
| Feature | Method 1 (One-Pot) | Method 2 (Two-Step) |
| Starting Materials | Piperidine, 2-Chloroethanol, Thionyl Chloride | 2-(Piperidin-1-yl)ethanol, Thionyl Chloride |
| Advantages | More streamlined process, potentially higher overall yield. A reported yield is around 58%, which can be increased by processing the mother liquor.[4] | More controlled process as the intermediate is isolated and purified. |
| Disadvantages | May require more careful control of reaction conditions to avoid side reactions. | Requires an additional step for the synthesis and purification of the starting alcohol. |
| Scalability | Well-suited for large-scale production due to the one-pot nature. | Can be scaled, but the additional step may add to the overall process time and cost. |
Role in Pharmaceutical Synthesis
This compound hydrochloride is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[8][9] Its primary function is to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the piperidinoethyl moiety into a target molecule.
Workflow for API Synthesis:
Figure 3: General workflow for API synthesis using this compound HCl.
Notable APIs synthesized using this intermediate include:
-
Cloperastine (B1201353): An antitussive agent.[8]
-
Pitofenone: An antispasmodic agent.[8]
-
Fenpiverinium (B1207433) Bromide: An anticholinergic and antispasmodic agent.[8]
Signaling Pathways of Derivative Drugs
This compound itself is a reactive intermediate and is not known to have direct pharmacological activity or interact with specific signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules. The following sections detail the mechanisms of action and signaling pathways of the drugs synthesized from this intermediate.
Cloperastine
Cloperastine is a centrally acting antitussive with a multi-faceted mechanism of action.[10] It suppresses the cough reflex by acting on the cough center in the medulla oblongata.[11] Its effects are mediated through several signaling pathways:
-
Histamine H1 Receptor Antagonism: Cloperastine is an antagonist of the H1 receptor, which contributes to its antitussive and mild sedative effects.[11][]
-
Sigma-1 Receptor Agonism: It acts as an agonist at the sigma-1 receptor, which may play a role in its central antitussive effects.[13]
-
G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channel Inhibition: Cloperastine blocks GIRK channels, which are involved in modulating neuronal excitability.[10]
-
Anti-inflammatory Effects: Recent studies have shown that cloperastine can reduce the expression of IL-6 via the Akt/GSK3/Nrf2 signaling pathway, suggesting potential anti-inflammatory properties.[14]
Figure 4: Signaling pathways affected by Cloperastine.
Pitofenone
Pitofenone is an antispasmodic agent that exerts its effects directly on smooth muscle.[15][16] Its mechanism of action is characterized by:
-
Musculotropic (Papaverine-like) Action: It directly relaxes smooth muscle, likely through the inhibition of phosphodiesterases (PDEs) and modulation of calcium channels, leading to decreased intracellular calcium levels.[16][17]
-
Acetylcholinesterase (AChE) Inhibition: Pitofenone is a potent inhibitor of acetylcholinesterase, which increases the levels of acetylcholine (B1216132) and can contribute to its complex pharmacological profile.[15][18]
Figure 5: Mechanism of action of Pitofenone.
Fenpiverinium Bromide
Fenpiverinium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, on smooth muscle cells.[19][20][21] This blockade prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.
-
Muscarinic Receptor Antagonism: By blocking M3 receptors, fenpiverinium prevents the activation of Gq/11 G-proteins, thereby inhibiting the phospholipase C pathway and the subsequent increase in intracellular calcium that is necessary for smooth muscle contraction.[21]
Figure 6: Anticholinergic mechanism of Fenpiverinium Bromide.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and reactive nature make it an indispensable intermediate for the production of a range of pharmaceuticals with diverse mechanisms of action. A thorough understanding of its synthesis, properties, and the pharmacology of its derivatives is crucial for chemists and pharmacologists involved in the design and development of new therapeutic agents. This guide has provided a detailed overview of these aspects to support ongoing research and development efforts in the pharmaceutical sciences.
References
- 1. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 3. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 9. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. rxhive.zynapte.com [rxhive.zynapte.com]
- 17. benchchem.com [benchchem.com]
- 18. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. macsenlab.com [macsenlab.com]
- 20. rxhive.zynapte.com [rxhive.zynapte.com]
- 21. Fenpiverinium Bromide [benchchem.com]
The Synthesis and Strategic Importance of 1-(2-Chloroethyl)piperidine: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)piperidine, particularly in its hydrochloride salt form, is a pivotal intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its strategic importance lies in its bifunctional nature, possessing a reactive chloroethyl group ripe for nucleophilic substitution and a piperidine (B6355638) ring, a common scaffold in centrally active and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, presenting detailed experimental protocols, collated quantitative data, and visual representations of its synthetic pathways and utility.
Discovery and History
The development of this compound hydrochloride is rooted in the mid-20th century exploration of synthetic intermediates for novel pharmaceuticals. Early documented methods of its preparation include a two-step process involving the initial conversion of piperidine to its 2-hydroxyethyl derivative, which is subsequently chlorinated.[1] This approach was described in the work of P.S. Wadia and colleagues in 1958.[1] An alternative one-step synthesis in a chloroform (B151607) medium was reported by T. Bany in 1955, although this method was noted for its comparatively lower yield of 28%.[1] These pioneering efforts laid the groundwork for more refined and efficient manufacturing processes, establishing this compound as a readily accessible and crucial building block in medicinal chemistry.
Physicochemical and Safety Data
This compound and its hydrochloride salt are well-characterized compounds with distinct physical and chemical properties. As a hydrochloride salt, it is a more stable and easier-to-handle crystalline solid compared to its free base form.[2] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1932-03-2 | 2008-75-5 |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₄ClN · HCl |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol |
| Appearance | - | White to off-white crystalline solid/powder |
| Melting Point | - | 230-232 °C |
| Boiling Point | 76 °C @ 10 Torr | - |
| Solubility | Soluble in alcohol and ether, slightly soluble in water | Soluble in water |
| Density | 1.008 g/cm³ | - |
Safety Information: this compound hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is fatal if swallowed and causes severe skin burns and eye damage.[2]
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is primarily achieved through two well-established routes: a two-step synthesis via N-(2-hydroxyethyl)piperidine and a one-pot synthesis from piperidine.
Two-Step Synthesis from N-(2-hydroxyethyl)piperidine
This common method involves the initial synthesis of N-(2-hydroxyethyl)piperidine, followed by its chlorination using an agent like thionyl chloride.
Experimental Protocol:
Step 1: Synthesis of N-(2-hydroxyethyl)piperidine
-
In a reaction flask, combine piperidine and 2-chloroethanol.[3]
-
The mixture is typically heated under reflux for a specified period to drive the reaction to completion.[3]
-
After cooling, the reaction mixture can be worked up to isolate the N-(2-hydroxyethyl)piperidine, often through distillation.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve N-(2-hydroxyethyl)piperidine (1 equivalent) in an inert solvent such as chloroform in a round-bottom flask equipped with a reflux condenser.[4]
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred solution.[4]
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3 hours.[4]
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude solid product is then purified by recrystallization, typically from an ethanol/ether mixture, to yield pure this compound hydrochloride.[4] A yield of 85% has been reported for this step.
One-Pot Synthesis from Piperidine
To improve efficiency, a one-pot synthesis is often employed in industrial settings. This method combines the hydroxyethylation and chlorination steps without isolating the intermediate.
Experimental Protocol:
-
In a reaction flask, charge piperidine, 2-chloroethanol, and toluene.[5]
-
Heat the mixture to reflux for approximately 3 hours to form N-(2-hydroxyethyl)piperidine in situ.[5]
-
Cool the reaction mixture to room temperature. Any solid byproducts are removed by filtration.
-
Control the temperature of the filtrate to around 75 °C and slowly add thionyl chloride dropwise.[5]
-
After the addition, continue to reflux the mixture for another 2 hours.
-
Cool the reaction mixture to room temperature, which will cause the product, this compound hydrochloride, to precipitate.
-
The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol. A yield of 62.3% has been reported for a similar one-pot synthesis of a related compound.[5]
Applications in Pharmaceutical Synthesis
This compound hydrochloride is a crucial intermediate in the production of several active pharmaceutical ingredients (APIs).[6] Its primary utility is in the N-alkylation of various substrates to introduce the piperidinoethyl moiety.
Table 2: Pharmaceutical Applications of this compound Hydrochloride
| Pharmaceutical | Therapeutic Class | Role of this compound |
| Cloperastine | Antitussive | Forms the piperidinoethyl ether side chain.[6] |
| Pitofenone | Antispasmodic | Forms the piperidinoethyl ether side chain.[6] |
| Fenpiverinium Bromide | Antispasmodic | Used in the synthesis of the quaternary ammonium (B1175870) structure.[6] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Forms the piperidinoethyl ether side chain.[6] |
The synthesis of these drugs typically involves a nucleophilic substitution reaction where a hydroxyl or other nucleophilic group on a core molecule attacks the electrophilic carbon of the chloroethyl group of this compound, displacing the chloride ion.
Conclusion
Since its initial synthesis in the 1950s, this compound has become an indispensable building block in the pharmaceutical industry. The development of efficient one-pot and two-step synthetic routes has ensured its availability for the large-scale production of important drugs. Its simple structure, combined with the high reactivity of the chloroethyl group, allows for the straightforward introduction of the piperidinoethyl moiety, a common pharmacophore. This technical guide has provided a detailed overview of its history, synthesis, and applications, underscoring its continued importance for researchers and professionals in drug discovery and development.
References
- 1. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 2. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]
- 3. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
Spectroscopic Data of 1-(2-Chloroethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Chloroethyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound hydrochloride have been recorded and analyzed to confirm its molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound hydrochloride was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.4 | Broad Singlet | 1H | N-H⁺ (of hydrochloride) |
| ~4.11 | Triplet | 2H | -N-CH₂-CH₂-Cl |
| ~3.60 | Triplet | 2H | -N-CH₂-CH₂-Cl |
| ~3.43 | Multiplet | 2H | Piperidine (B6355638) ring protons (α to N) |
| ~2.95 | Multiplet | 2H | Piperidine ring protons (α to N) |
| ~2.24 | Multiplet | 2H | Piperidine ring protons (β to N) |
| ~1.89 | Multiplet | 4H | Piperidine ring protons (β and γ to N) |
Note: The assignments are based on typical chemical shift values and coupling patterns for similar structures. The broad signal at ~12.4 ppm is characteristic of a protonated amine.
¹³C NMR Spectral Data
The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| ~58 | -N-C H₂-CH₂-Cl |
| ~55 | Piperidine ring carbons (α to N) |
| ~40 | -N-CH₂-C H₂-Cl |
| ~22 | Piperidine ring carbons (β, γ to N) |
Note: These are approximate chemical shifts and can vary slightly based on experimental conditions.[1]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of this compound hydrochloride (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: Ambient
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase correction and baseline correction are applied to the resulting spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride was obtained, and the characteristic absorption bands are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2860 | Strong | C-H stretching (alkane) |
| 2700-2400 | Broad, Strong | N-H⁺ stretching (amine salt) |
| 1450-1470 | Medium | C-H bending (alkane) |
| ~730 | Strong | C-Cl stretching |
Note: The broad and strong absorption in the 2700-2400 cm⁻¹ region is a characteristic feature of a secondary amine hydrochloride.
Experimental Protocols for IR Spectroscopy
Two common methods for obtaining IR spectra of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
2.1.1. KBr Pellet Method
-
Sample Preparation: Approximately 1-2 mg of this compound hydrochloride is finely ground with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar.
-
Pellet Formation: The finely ground mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is recorded.
2.1.2. Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: The clean, empty ATR crystal surface is used to record a background spectrum.
-
Sample Application: A small amount of the solid this compound hydrochloride is placed directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Pressure is applied to the sample using a clamp to ensure intimate contact with the crystal. The IR spectrum is then recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound was obtained using Electron Ionization (EI).
Mass Spectral Data
The mass spectrum shows a molecular ion peak and several fragment ions. The data presented here is for the free base, this compound, as the hydrochloride salt is not typically analyzed directly by EI-MS.
| m/z | Relative Intensity (%) | Assignment / Fragmentation |
| 147 | 4.8 | [M]⁺ (Molecular ion) |
| 98 | 100.0 | [M - CH₂Cl]⁺ (Base Peak) |
| 70 | 4.8 | [C₅H₁₀]⁺ |
| 55 | 12.5 | [C₄H₇]⁺ |
| 42 | 19.6 | [C₃H₆]⁺ |
Interpretation of Fragmentation Pattern
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from the nitrogen atom, to form the molecular ion [M]⁺ at m/z 147. The most prominent fragmentation pathway is the α-cleavage, which involves the cleavage of the bond between the piperidine ring and the chloroethyl side chain. This results in the loss of a chloromethyl radical (•CH₂Cl) to form the highly stable N-methylenepiperidinium cation at m/z 98, which is observed as the base peak.[2] Further fragmentation of the piperidine ring leads to the formation of smaller ions observed at m/z 70, 55, and 42.
Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For volatile compounds like this compound, GC-MS is a common technique.
Ionization:
-
Method: Electron Ionization (EI)
-
Electron Energy: 70 eV
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualizations
The following diagrams illustrate the chemical structure and the proposed mass spectral fragmentation pathway of this compound.
Caption: Chemical structure of this compound.
Caption: Proposed EI mass spectral fragmentation pathway.
References
Potential Research Areas for 1-(2-Chloroethyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its reactive chloroethyl group readily undergoes nucleophilic substitution, allowing for the facile introduction of the piperidine (B6355638) moiety into various molecular scaffolds. The piperidine ring itself is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] This technical guide explores potential research avenues for this compound by providing a comprehensive overview of its role in the synthesis of bioactive molecules, detailing experimental protocols, summarizing quantitative biological data, and illustrating key signaling pathways.
Core Synthetic Applications
This compound is a key precursor for several established active pharmaceutical ingredients (APIs), highlighting its importance in drug manufacturing.[3] Its primary application lies in the N-alkylation of various substrates to introduce the 2-(piperidin-1-yl)ethyl moiety.
Key APIs Synthesized from this compound:
-
Cloperastine: An antitussive agent with both central and peripheral effects.[4][5]
-
Fenpiverinium Bromide: An anticholinergic and antispasmodic agent.[3]
-
Raloxifene: A selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis.[3][7]
Potential Research Areas and Biological Activities
The piperidine scaffold is associated with a broad spectrum of biological activities, suggesting that novel derivatives of this compound could be promising candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Numerous piperidine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.[8][9]
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast) | Not specified | [9] |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (Breast) | Not specified | [9] |
| Piperidine Derivative 17a | PC3 (Prostate) | Concentration-dependent inhibition | [9] |
| N-sulfonylpiperidine Derivative 8 | HCT-116 (Colorectal) | 3.94 | [10] |
| N-sulfonylpiperidine Derivative 8 | HepG-2 (Hepatocellular) | 3.76 | [10] |
| N-sulfonylpiperidine Derivative 8 | MCF-7 (Breast) | 4.43 | [10] |
| Piperidine-dihydropyridine Hybrid | A-549 (Lung) | 15.94 - 48.04 | [3] |
| Piperidine-dihydropyridine Hybrid | MCF-7 (Breast) | 24.68 - 59.12 | [3] |
| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung) | 32.43 | [11] |
| Tryptamine-piperazine-2,5-dione Conjugate 6h | AsPC-1 (Pancreatic) | 6 | [12] |
| Tryptamine-piperazine-2,5-dione Conjugate 6h | SW1990 (Pancreatic) | 6 | [12] |
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action can vary, but it often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[13]
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Piperidine Derivative 6 | Bacillus subtilis | 750 | |
| Piperidine Derivative 6 | Bacillus cereus | 1500 | |
| Piperidine Derivative 6 | Escherichia coli | 1500 | |
| Piperidine Derivative 6 | Staphylococcus aureus | 1500 | |
| Piperidine Derivative 6 | Pseudomonas aeruginosa | 1500 | |
| Piperidine Derivative 6 | Klebsiella pneumoniae | 1500 | |
| Piperidine Derivative 6 | Micrococcus luteus | 1500 | |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | 32-128 | [13] |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | 32-64 | [13] |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus | Inhibition Zone: 18-24 mm | [14] |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Escherichia coli | Inhibition Zone: 8-12 mm | [14] |
Experimental Protocols
Synthesis of Pitofenone from this compound
This protocol describes a Williamson ether synthesis to couple the benzophenone (B1666685) core with the piperidine side-chain.[1]
Materials:
-
Methyl 2-(4-hydroxybenzoyl)benzoate
-
This compound (or its hydrochloride salt)
-
Potassium carbonate or Sodium hydroxide
-
Polar aprotic solvent (e.g., DMF, acetone)
Procedure:
-
Dissolve Methyl 2-(4-hydroxybenzoyl)benzoate in the chosen solvent.
-
Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude Pitofenone base by column chromatography or recrystallization.
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compound (piperidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, 20% SDS in 20 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.[14][19][20]
Materials:
-
Bacterial or fungal strains
-
Agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solution (e.g., 10 mg/mL in a suitable solvent)
-
Positive control (e.g., Chloramphenicol for bacteria, Amphotericin B for fungi)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.
-
Disc Application: Impregnate sterile filter paper discs with the test compound solution, positive control, and negative control, and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Signaling Pathways and Mechanisms of Action
Raloxifene: Selective Estrogen Receptor Modulation
Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting estrogen agonist effects in bone and antagonist effects in breast and uterine tissues.[7][21][22] This tissue-specific action is due to the differential expression of estrogen receptor subtypes (ERα and ERβ) and the recruitment of co-activator and co-repressor proteins.[22]
Cloperastine: Multifaceted Antitussive Action
Cloperastine's cough suppressant effect is attributed to its central action on the cough center in the medulla oblongata, as well as peripheral antihistaminic and anticholinergic activities.[4][5][23][24] It is also known to inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels and interact with sigma-1 receptors.[4]
Pitofenone and Fenpiverinium: Synergistic Antispasmodic Effect
Pitofenone acts as a musculotropic agent, directly relaxing smooth muscle, while Fenpiverinium bromide is a potent anticholinergic agent that blocks muscarinic receptors. Their combination results in a synergistic antispasmodic effect.[1][25][26][27]
Conclusion
This compound remains a highly relevant and valuable starting material for the synthesis of diverse and potent pharmacological agents. The established roles of its derivatives as antitussive, antispasmodic, and selective estrogen receptor modulators underscore its therapeutic importance. Furthermore, the consistent emergence of novel piperidine-containing compounds with significant anticancer and antimicrobial activities opens up exciting new avenues for research and development. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore these promising areas and to develop new therapeutic agents based on the versatile this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Cloperastine Hydrochloride? [synapse.patsnap.com]
- 6. Pitofenone - Wikipedia [en.wikipedia.org]
- 7. Raloxifene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nwmedj.org [nwmedj.org]
- 12. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 22. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: The Versatility of 1-(2-Chloroethyl)piperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(2-Chloroethyl)piperidine hydrochloride is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its structure, featuring a reactive chloroethyl group and a piperidine (B6355638) ring, makes it an invaluable building block for introducing the piperidinylethyl moiety into a diverse range of substrates. This moiety is a common pharmacophore in many centrally active agents and other therapeutic compounds.[1][2][3] The primary application of this compound lies in N-alkylation, O-alkylation, and C-alkylation reactions, proceeding typically through a nucleophilic substitution (SN2) mechanism. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of several key pharmaceutical compounds.
Key Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2][4] Its utility is demonstrated in the production of drugs such as:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis.[2][7]
-
Fenpiverinium Bromide: An anticholinergic and antispasmodic agent.[2][9]
The following sections provide detailed synthetic protocols and data for the preparation of these compounds using this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and final products using this compound hydrochloride.
Table 1: Synthesis of Pitofenone Intermediate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2-(4-hydroxybenzoyl)benzoate | This compound | K₂CO₃ or NaOH | DMF or Acetone | Reflux | Several | Not specified |
Table 2: Synthesis of Raloxifene Intermediate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-dibromo-4-hydroxybenzoic acid methyl ester | This compound | K₂CO₃ | DMF | Not specified | Not specified | Not specified |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) | 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride | AlCl₃ | 1,2-dichloroethane | Not specified | Not specified | Not specified |
Table 3: Synthesis of Levo-Cloperastine
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Levo-4-chlorobenzhydrol | N-(2-chloroethyl) piperidine hydrochloride | NaOH | Dichloromethane (B109758) | 25 | 12 | >95 |
| 4-chlorodiphenylmethanol | N-(2-chloroethyl) piperidine hydrochloride | NaOH | Toluene | Reflux | 12 | 79.4 |
Table 4: Synthesis of Fenpiverinium Bromide Precursor
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diphenylacetonitrile | This compound | Sodium amide | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Pitofenone
This protocol describes the etherification of methyl 2-(4-hydroxybenzoyl)benzoate with this compound.[5]
Materials:
-
Methyl 2-(4-hydroxybenzoyl)benzoate
-
This compound hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve methyl 2-(4-hydroxybenzoyl)benzoate in a suitable polar aprotic solvent (e.g., DMF, acetone) in a round-bottom flask.
-
Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.[5]
-
Generate the free base of this compound in situ or add it directly to the reaction mixture.
-
Heat the mixture to reflux for several hours to facilitate the SN2 reaction.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude Pitofenone base by column chromatography or recrystallization.
-
For the hydrochloride salt, dissolve the purified base in a suitable solvent and treat with hydrochloric acid.
Protocol 2: Synthesis of Raloxifene
This protocol outlines a key step in the synthesis of Raloxifene involving the coupling of a benzothiophene (B83047) derivative with a side chain derived from this compound.[7]
Materials:
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (prepared from 4-hydroxybenzoic acid and this compound)
-
Aluminum chloride (AlCl₃)
-
1,2-dichloroethane
-
Ethanethiol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride in 1,2-dichloroethane.
-
Cool the mixture and add aluminum chloride portion-wise, maintaining a low temperature.
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
Upon completion, quench the reaction carefully with an appropriate aqueous solution.
-
Perform an aqueous work-up to extract the product into an organic solvent.
-
The subsequent step involves the deprotection of the methoxy (B1213986) groups, typically using a demethylating agent like ethanethiol, followed by alkaline hydrolysis to yield Raloxifene.[7]
-
Purify the final product by recrystallization.
Protocol 3: Synthesis of Levo-Cloperastine
This protocol describes the synthesis of levo-cloperastine via the reaction of levo-4-chlorobenzhydrol with N-(2-chloroethyl) piperidine hydrochloride.[10][11]
Materials:
-
Levo-4-chlorobenzhydrol
-
N-(2-chloroethyl) piperidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Tetrabutylammonium (B224687) bromide (optional, as a phase transfer catalyst)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve levo-4-chlorobenzhydrol in dichloromethane in a reaction flask.
-
Add N-(2-chloroethyl) piperidine hydrochloride.
-
Optionally, add catalytic amounts of sodium iodide and tetrabutylammonium bromide.[11]
-
Add a 30% aqueous solution of sodium hydroxide to the mixture.
-
Stir the reaction mixture vigorously at room temperature (approximately 25°C) for 12 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude levo-cloperastine, which can be further purified if necessary.
Mandatory Visualizations
Caption: Synthetic pathway for Pitofenone Hydrochloride.
Caption: Key Friedel-Crafts acylation step in Raloxifene synthesis.
Caption: Synthetic route to Levo-Cloperastine.
Caption: General workflow for alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 3. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 4. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. benchchem.com [benchchem.com]
- 9. FENPIVERINIUM BROMIDE | 125-60-0 [chemicalbook.com]
- 10. CN103601701A - Method for preparing levo-cloperastine fendizoic acid salt - Google Patents [patents.google.com]
- 11. KR101510637B1 - Novel Intermediate of L-Cloperastine and Preparation Method Thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(2-Chloroethyl)piperidine as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)piperidine hydrochloride is a valuable bifunctional molecule widely utilized in organic synthesis as an alkylating agent. Its structure incorporates a reactive chloroethyl group susceptible to nucleophilic substitution, and a piperidine (B6355638) ring, a common scaffold in many biologically active compounds. This document provides detailed application notes on the use of this compound for the alkylation of various nucleophiles, including amines, phenols, and thiols. It includes general and specific experimental protocols, quantitative data on reaction parameters, and troubleshooting guidance to assist researchers in optimizing their synthetic strategies.
Introduction
The introduction of a piperidine moiety is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. This compound hydrochloride serves as a key building block for this purpose, enabling the facile incorporation of the piperidinoethyl group onto a variety of molecular scaffolds. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid salt of the reagent and any acid generated during the reaction.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 2008-75-5 |
| Molecular Formula | C₇H₁₅Cl₂N |
| Molecular Weight | 184.10 g/mol [1] |
| Appearance | White to almost white powder or crystals[2] |
| Melting Point | 232-235 °C (decomposes)[2] |
| Solubility | Soluble in water[3] |
Safety Precautions:
This compound hydrochloride is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.[3][4][5][6]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves, and a lab coat.[3][4][5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4][5] Wash thoroughly after handling.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The compound is hygroscopic and should be protected from moisture.[4]
-
First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4] If ingested, seek immediate medical attention.[4]
General Reaction Mechanism and Workflow
The alkylation reaction with this compound proceeds via an SN2 mechanism. A nucleophile (Nu:), such as an amine, phenoxide, or thiolate, attacks the carbon atom bearing the chlorine atom, which is a good leaving group. The reaction is typically facilitated by a base to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl salt of the reagent.
A general workflow for performing an alkylation reaction with this compound is depicted below. This workflow includes reaction setup, monitoring, work-up, and purification.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Secondary Amines
This protocol describes a general method for the N-alkylation of a secondary amine with this compound hydrochloride.
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrochloride (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)
-
Anhydrous acetonitrile (B52724) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine (1.0 eq) and the base (2.5 - 3.0 eq) to the chosen anhydrous solvent (e.g., acetonitrile or DMF).
-
Add this compound hydrochloride (1.1 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde
This protocol provides a specific example of the N-alkylation of a heterocyclic amine.[7][8]
Materials:
-
1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Piperidine (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, combine 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) and piperidine (2.0 eq) in DMF.[8]
-
Heat the mixture to 125 °C and stir for 24 hours, monitoring the reaction by TLC.[8]
-
After cooling, add the reaction solution to a saturated NaCl solution and extract with ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product as a yellow liquid.[7][8]
-
The reported yield for this reaction is 85%.[7]
Quantitative Data
The following tables summarize representative quantitative data for alkylation reactions involving this compound hydrochloride. Yields are highly dependent on the specific substrate, reaction conditions, and purification methods.
Table 2: N-Alkylation of Various Amines
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Ethoxycarbonylpiperazine | K₂CO₃ | Ethanol | Reflux | 4 | N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine | Not specified | [9] |
| 1H-Pyrrole-2-carbaldehyde (via bromoethyl intermediate) | Piperidine (reagent and base) | DMF | 125 | 24 | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | 85 | [7][8] |
| Benzimidazole | KOH | Ethanol | Not specified | Not specified | 1-(2-Piperidinoethyl)-1H-benzimidazole | Not specified | [5] |
| 4-Chlorobenzhydrol | Not specified | Not specified | Not specified | Not specified | Cloperastine (B1201353) (1-(2-((4-chlorophenyl)(phenyl)methoxy)ethyl)piperidine) | Not specified | [10][11][12] |
Troubleshooting
Table 3: Troubleshooting Common Issues in Alkylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficiently strong base- Low reaction temperature- Sterically hindered nucleophile | - Use a stronger base (e.g., NaH, KHMDS), but with caution.- Increase the reaction temperature.- Prolong the reaction time. |
| Formation of Side Products | - Dialkylation: (for primary amines) The mono-alkylated product is often more nucleophilic than the starting amine.- Elimination: The base may promote elimination of HCl to form 1-vinylpiperidine. | - Use a larger excess of the primary amine nucleophile.- Add the alkylating agent slowly to the reaction mixture.- Use a non-nucleophilic, sterically hindered base (e.g., DIPEA).- Use milder reaction conditions (lower temperature). |
| Difficult Purification | - Product is highly water-soluble (e.g., as a salt).- Co-elution of starting materials and product. | - Before extraction, basify the aqueous layer to ensure the product is in its free base form.- Optimize the solvent system for column chromatography. |
Conclusion
This compound hydrochloride is a versatile and efficient reagent for the introduction of the piperidinoethyl moiety into a wide range of molecules. Understanding the SN2 reaction mechanism, careful selection of base and solvent, and diligent monitoring of the reaction are key to achieving high yields of the desired alkylated products. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields and minimize side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. CN103664869A - Synthetic method of raloxifene intermediate - Google Patents [patents.google.com]
- 4. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. CN113651772A - Preparation method of cloperastine hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN102336723A - Preparation method of L-chloperastine fendizoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation with 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine hydrochloride is a valuable bifunctional reagent employed in synthetic organic chemistry for the introduction of the 2-(piperidin-1-yl)ethyl moiety onto various nucleophiles.[1] The piperidine (B6355638) scaffold is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] This reagent's utility stems from the reactive chloroethyl group, which allows for straightforward alkylation of nucleophiles such as amines, phenols, and thiols via a nucleophilic substitution reaction.[3]
The resulting N-alkylated piperidine derivatives are integral to the synthesis of various therapeutic agents, including antipsychotics and antidepressants.[3] Many of these drugs function as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a key mechanism for their therapeutic efficacy.[3] This document provides detailed experimental protocols for N-alkylation using this compound hydrochloride, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Reaction Principle
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (e.g., a primary or secondary amine) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the hydrochloride salt of the reagent and to scavenge the acid generated during the reaction, thereby maintaining the nucleophilicity of the substrate.[3][4] Careful selection of the base, solvent, and temperature is crucial to optimize the reaction yield and minimize side products.[4][5]
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound hydrochloride.
Materials:
-
Secondary amine (e.g., Morpholine) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 - 3.0 eq)[3][6]
-
Anhydrous Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)[7][8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.5-3.0 eq), and anhydrous acetonitrile (10 mL per mmol of the amine).[6][7]
-
Addition of Alkylating Agent: Add this compound hydrochloride (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82°C for acetonitrile) and stir vigorously.[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).[3][6]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[6][7]
-
Partition the resulting residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.[7]
-
Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.[3][7]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the pure N-alkylated product.[6][9]
Protocol 2: O-Alkylation of a Phenol
This protocol is adapted for the alkylation of a phenolic hydroxyl group, illustrating the versatility of the reagent.
Materials:
-
Phenolic compound (e.g., 4-methoxyphenol) (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Toluene or DMF
-
Standard reaction and purification equipment as in Protocol 1
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of the phenolic compound (1.0 eq) in anhydrous toluene.
-
Deprotonation: Carefully add sodium hydride (1.5 eq) portion-wise at room temperature to form the corresponding sodium phenoxide. Stir for 30-60 minutes until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Add this compound hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.[3]
-
Work-up:
-
After cooling the reaction to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by crystallization or column chromatography on silica gel.[3]
Data Presentation
The following table summarizes representative quantitative data for N-alkylation reactions involving piperidine or related chloroalkylamine derivatives. Reaction conditions and yields can vary significantly based on the specific substrates used.
| Nucleophile (Substrate) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Substituted Benzyl Chloride | K₂CO₃ | EtOH | 80 (MW) | < 1 | Good |
| Morpholine | N-(2-chloroethyl)-4-nitroaniline | K₂CO₃ | MeCN | Reflux | 8 | 80[9] |
| Benzylamine | N-(2-chloroethyl)-4-nitroaniline | K₂CO₃ | MeCN | Reflux | 12 | 75[9] |
| Secondary Amine (General) | 1-(2-chloroethyl)piperazine HCl | K₂CO₃ | MeCN | Reflux | 12-24 | N/A[3] |
| 2-Substituted Piperidine | Alkyl Halide | DIPEA | MeCN | RT | Varies | < 70[7] |
Troubleshooting
-
Low Yield / Incomplete Reaction: This may be caused by insufficient base, poor solubility of reagents, or low reaction temperature.[5] Consider using a stronger base like Cs₂CO₃, switching to a more polar aprotic solvent like DMF, or increasing the reaction temperature.[4][5]
-
Formation of Di-alkylated Byproduct (with primary amines): This can occur if the mono-alkylated product is more nucleophilic than the starting amine. To minimize this, use a large excess of the primary amine relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[6]
-
Difficulty in Purification: Similar polarities of products and byproducts can complicate chromatographic separation.[10] Optimizing the solvent system for column chromatography or attempting recrystallization may resolve this issue.[10]
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of a nucleophile using this compound hydrochloride.
Caption: Simplified signaling pathway for atypical antipsychotics, which often act as antagonists at D2 and 5-HT2A receptors.
References
- 1. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of 1-(2-Chloroethyl)piperidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine hydrochloride is a versatile bifunctional reagent extensively utilized as a key building block in the synthesis of a wide array of pharmaceutical compounds. Its structure incorporates a reactive chloroethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a piperidine (B6355638) ring, a common pharmacophore in many biologically active molecules. This combination allows for the facile introduction of the piperidinoethyl moiety onto various molecular scaffolds, a critical step in the development of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several notable active pharmaceutical ingredients (APIs).
Core Applications in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of drugs across various therapeutic areas, including antitussives, antispasmodics, selective estrogen receptor modulators (SERMs), and anticholinergic agents for the treatment of Parkinson's disease. The primary synthetic strategy involves the N-alkylation of a nucleophilic substrate with this compound.
Data Presentation: Biological Activities of Synthesized APIs
The following table summarizes the quantitative biological data for APIs synthesized using this compound as a key intermediate.
| API | Target(s) | Biological Activity (Ki/IC50) | Therapeutic Area |
| Biperiden | Muscarinic Acetylcholine (B1216132) Receptors (M1, M2, M3, M4, M5) | M1: 0.48 nM (Ki)[1], M2: 6.3 nM (Ki)[1], M3: 3.9 nM (Ki)[1], M4: 2.4 nM (Ki)[1], M5: 6.3 nM (Ki)[1] | Antiparkinsonian |
| Pitofenone | Acetylcholinesterase | 36 µM (Ki, bovine erythrocytes)[2], 45 µM (Ki, electric eel)[2] | Antispasmodic |
| Cloperastine (B1201353) | Sigma-1 Receptor, Histamine H1 Receptor | σ1: 20 nM (Ki)[3], H1: 3.8 nM (Ki)[3] | Antitussive, Antihistamine |
| Raloxifene (B1678788) | Estrogen Receptors (ERα, ERβ) | High affinity binding to both ERα and ERβ[4] | Osteoporosis, Breast Cancer Prevention |
| Fenpiverinium Bromide | Muscarinic Acetylcholine Receptors | Potent anticholinergic activity | Antispasmodic |
Experimental Protocols
Protocol 1: Synthesis of Pitofenone
This protocol describes the Williamson ether synthesis of Pitofenone from Methyl 2-(4-hydroxybenzoyl)benzoate and this compound.
Materials:
-
Methyl 2-(4-hydroxybenzoyl)benzoate
-
This compound hydrochloride
-
Potassium carbonate (anhydrous)
-
Acetone (B3395972) (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 2-(4-hydroxybenzoyl)benzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound hydrochloride (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Pitofenone base.
-
Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Pitofenone base can be purified by column chromatography on silica (B1680970) gel.
-
For the hydrochloride salt, dissolve the purified base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of ethereal HCl. The resulting precipitate is filtered and dried to yield Pitofenone hydrochloride.
Protocol 2: Synthesis of the Raloxifene Intermediate, 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride
This protocol details the synthesis of a key intermediate for Raloxifene.[5]
Materials:
-
Methyl 4-hydroxybenzoate (B8730719)
-
This compound hydrochloride
-
Potassium carbonate (powdered)
-
Isopropyl acetate
-
4N Hydrochloric acid
-
Acetone
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and condenser, add methyl 4-hydroxybenzoate (7.61 g), this compound hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[5]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the organic layer three times with 20 mL of 4N hydrochloric acid solution.[5]
-
Combine the acidic extracts and heat to reflux for approximately 7.5 hours to hydrolyze the ester.[5]
-
Distill off about 10 mL of water and then cool the mixture in an ice bath for 15 minutes.[5]
-
Collect the precipitated crystals of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride by filtration.[5]
-
Wash the crystals with acetone and dry to obtain the final product.[5] (Yield: 12.53 g, 87.7%).[5]
Protocol 3: Synthesis of Cloperastine
This protocol outlines the synthesis of Cloperastine via etherification.
Materials:
-
4-Chlorodiphenylmethanol
-
This compound
-
Tetrabutylammonium (B224687) iodide
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 4-chlorodiphenylmethanol (20 g, 91.7 mmol) and this compound (13.5 g, 91.7 mmol) in dichloromethane (80 mL).[6]
-
Add a catalytic amount of tetrabutylammonium iodide (0.2 g).[6]
-
Under stirring, add triethylamine (11.2 g, 111 mmol).[6]
-
Heat the reaction mixture at 30-40 °C for 5 hours, monitoring for completion by TLC.[6]
-
Upon completion, cool the reaction to 30 °C and wash twice with water.[6]
-
The organic layer is dried and concentrated to yield the oily Cloperastine base, which can be used directly for salt formation.[6]
Signaling Pathways and Mechanisms of Action
Biperiden: Antagonism of Muscarinic Acetylcholine Receptors
Biperiden is a centrally acting anticholinergic agent used in the treatment of Parkinson's disease. It acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype.[1] In Parkinson's disease, there is a relative excess of cholinergic activity in the striatum due to the degeneration of dopaminergic neurons. Biperiden helps to restore the balance between the dopaminergic and cholinergic systems by blocking the effects of acetylcholine.
Pitofenone: Inhibition of Acetylcholinesterase
Pitofenone is an antispasmodic agent that exerts its effect, in part, through the inhibition of acetylcholinesterase (AChE).[2] By inhibiting AChE, Pitofenone prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of muscarinic receptors on smooth muscle cells, leading to muscle relaxation and relief from spasms.
Raloxifene: Selective Estrogen Receptor Modulation
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific agonist and antagonist effects.[4][7] In bone tissue, it acts as an estrogen agonist, binding to estrogen receptors and promoting the signaling pathways that lead to a decrease in bone resorption and an increase in bone mineral density. Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.
Experimental Workflow: General Synthesis and Evaluation
The general workflow for the synthesis and evaluation of drug candidates derived from this compound is outlined below.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 6. CN113651772A - Preparation method of cloperastine hydrochloride - Google Patents [patents.google.com]
- 7. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates utilizing 1-(2-Chloroethyl)piperidine and its hydrochloride salt. This versatile reagent serves as a crucial building block for introducing the piperidinoethyl moiety, a common pharmacophore in a variety of therapeutic agents. The protocols outlined below focus on the synthesis of intermediates for Cloperastine (B1201353) (an antitussive), Pitofenone (an antispasmodic), and Raloxifene (a selective estrogen receptor modulator).
Introduction
This compound is a reactive alkylating agent widely employed in pharmaceutical synthesis. Its primary utility lies in the N-alkylation of various nucleophiles, including phenols, amines, and thiols, through a bimolecular nucleophilic substitution (SN2) mechanism. The piperidine (B6355638) ring is a significant structural motif in numerous centrally and peripherally acting drugs, contributing to their pharmacological activity and pharmacokinetic profiles. The chloroethyl side chain provides a reactive handle for covalently attaching this important scaffold to a target molecule. This document offers detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.
Data Presentation
The following table summarizes quantitative data for the synthesis of the pharmaceutical intermediates described in this document.
| Intermediate/Final Product | Starting Materials | Reaction Type | Yield (%) | Purity (%) | Reference |
| Cloperastine | 4-chlorodiphenylmethanol, N-(2-chloroethyl)piperidine hydrochloride | Etherification | 71.8 - 86.8 | >99.0 (HPLC) | [1] |
| Levo-cloperastine | Levo-4-chlorobenzhydrol, N-(2-chloroethyl)piperidine hydrochloride | Etherification | >95 | 99.8 (HPLC) | [2] |
| Pitofenone Intermediate | Methyl 2-(4-hydroxybenzoyl)benzoate, this compound | Williamson Ether Synthesis | Not Specified | Not Specified | [3] |
| Raloxifene Intermediate (9) | [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-chloro-ethoxy)-phenyl]-methanone (8), Piperidine | Nucleophilic Substitution | 74 | 98.85 (HPLC) | [4] |
| Raloxifene | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride | Friedel-Crafts Acylation | 66 | 99.91 (HPLC) | [4] |
Experimental Protocols
Synthesis of Cloperastine Intermediate
Reaction: Etherification of 4-chlorodiphenylmethanol with N-(2-chloroethyl)piperidine hydrochloride.[1]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 4-chlorodiphenylmethanol (1.0 eq), N-(2-chloroethyl)piperidine hydrochloride (1.2 eq), and toluene (B28343) as the solvent.
-
Base Addition: Cool the mixture to 0-10°C using an ice bath. Add sodium hydroxide (B78521) (3.0 eq) portion-wise while stirring. Maintain the temperature during addition.
-
Reaction Conditions: After the addition of the base, warm the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and adjust the pH to 2-3 with concentrated hydrochloric acid. Separate the aqueous layer.
-
Isolation: Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide. Extract the product with ethyl acetate (B1210297).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol (B145695) to yield pure Cloperastine.[1]
Synthesis of Pitofenone Intermediate
Reaction: Williamson Ether Synthesis of Methyl 2-(4-hydroxybenzoyl)benzoate with this compound.
Protocol:
-
Reaction Setup: Dissolve Methyl 2-(4-hydroxybenzoyl)benzoate (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone (B3395972) in a round-bottom flask.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution to form the phenoxide ion.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude Pitofenone base can be purified by column chromatography or recrystallization. The final hydrochloride salt is obtained by treating the base with hydrochloric acid.
Synthesis of Raloxifene Intermediate
Reaction: Nucleophilic substitution of a chloroethoxy-benzothiophene derivative with piperidine.[4]
Protocol:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-chloro-ethoxy)-phenyl]-methanone (1.0 eq) and DMF.
-
Nucleophile Addition: Add piperidine (3.4 eq) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-85°C and stir for 4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under vacuum. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with deionized water.
-
Isolation: Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the free base of the Raloxifene intermediate.
-
Salt Formation: Dissolve the base in isopropyl alcohol (IPA) and add 18% IPA-HCl at 5-10°C to precipitate the hydrochloride salt. Filter the solid and wash with IPA to obtain the desired product.[4]
Mandatory Visualizations
Synthetic Workflows
References
Application Notes and Protocols for the Use of 1-(2-Chloroethyl)piperidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine hydrochloride is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a reactive chloroethyl group and a piperidine (B6355638) moiety, makes it an excellent building block for introducing the piperidinoethyl side chain into drug molecules. This is typically achieved through N-alkylation or Williamson ether synthesis. While the piperidine scaffold is present in numerous antipsychotic drugs, direct synthesis routes for currently marketed antipsychotics using this compound as a primary precursor are not extensively documented in publicly available literature. However, this intermediate is crucial in the synthesis of drugs belonging to other therapeutic classes, demonstrating its importance in pharmaceutical chemistry.
This document provides detailed application notes and protocols for the synthesis of two such drugs, the antitussive agent Cloperastine (B1201353) and the antispasmodic agent Pitofenone. Additionally, it includes diagrams of key signaling pathways relevant to antipsychotic drug action, as many piperidine-containing compounds target these receptors.
I. Synthesis of Cloperastine using this compound Hydrochloride
Cloperastine is a centrally acting cough suppressant.[1] Its synthesis involves the formation of an ether linkage between 4-chlorobenzhydrol (B192747) and the piperidinoethanol (B8764138) moiety, a classic example of the Williamson ether synthesis.
Experimental Protocol: Synthesis of Cloperastine
This protocol involves the reaction of 4-chlorobenzhydrol with N-(2-chloroethyl)piperidine hydrochloride in the presence of a base.
Materials:
-
4-chlorobenzhydrol
-
N-(2-chloroethyl)piperidine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Ethyl acetate
-
Anhydrous calcium chloride
-
Dehydrated alcohol (for recrystallization)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, charge 4-chlorobenzhydrol (1.0 eq) and N-(2-chloroethyl)piperidine hydrochloride (1.2 eq) in toluene.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add sodium hydroxide (3.0 eq) in portions while maintaining the temperature.
-
After the addition is complete, allow the mixture to stir for 30 minutes at the same temperature.
-
Gradually warm the reaction mixture to reflux and continue stirring for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 20-25 °C and add water.
-
Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid.
-
Separate the layers. Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the combined organic phases with anhydrous calcium chloride for 2 hours and then filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Cloperastine by recrystallization from dehydrated alcohol.[2]
Quantitative Data for Cloperastine Synthesis
| Parameter | Value | Reference |
| Reactants | 4-chlorobenzhydrol, N-(2-chloroethyl)piperidine hydrochloride | [2] |
| Base | Sodium Hydroxide | [2] |
| Solvent | Toluene | [2] |
| Reaction Time | 12 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Purity (HPLC) | >99.0% | [2] |
| Overall Yield | 79.4% | [2] |
Synthesis Workflow for Cloperastine
Caption: Synthetic workflow for Cloperastine.
II. Synthesis of Pitofenone using this compound
Pitofenone is an antispasmodic agent used to relieve muscle spasms.[3] The synthesis of Pitofenone also utilizes a Williamson ether synthesis to couple the piperidinoethyl side chain to a benzophenone (B1666685) core.
Experimental Protocol: Synthesis of Pitofenone
This protocol describes the etherification of methyl 2-(4-hydroxybenzoyl)benzoate with this compound.
Materials:
-
Methyl 2-(4-hydroxybenzoyl)benzoate
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
Dissolve methyl 2-(4-hydroxybenzoyl)benzoate in a suitable polar aprotic solvent (e.g., DMF, acetone).
-
Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl group.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for completion by TLC.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude Pitofenone base can be purified by column chromatography or recrystallization.
Quantitative Data for Pitofenone Synthesis
| Parameter | Value | Reference |
| Reactants | Methyl 2-(4-hydroxybenzoyl)benzoate, this compound | |
| Base | Potassium carbonate or Sodium hydroxide | |
| Solvent | DMF or Acetone | |
| Reaction Type | Williamson Ether Synthesis (Sₙ2) | |
| Reaction Temperature | Reflux |
Synthesis Workflow for Pitofenone
Caption: Synthetic workflow for Pitofenone.
III. Relevant Signaling Pathways in Antipsychotic Drug Action
While the synthesized compounds are not antipsychotics, the piperidine moiety is a common feature in many antipsychotic drugs that target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Understanding these signaling pathways is crucial for drug development in this area.
Dopamine D2 Receptor Signaling Pathway (Antagonism)
Most antipsychotic drugs are antagonists at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.
Caption: Antagonism of the Dopamine D2 Receptor Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)
Atypical antipsychotics also commonly exhibit antagonism at the serotonin 5-HT2A receptor. These receptors are coupled to Gαq/11 proteins.
Caption: Antagonism of the Serotonin 5-HT2A Receptor Pathway.
References
Application Notes and Protocols for the Analytical Detection of 1-(2-Chloroethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine is a reactive alkylating agent and a potential genotoxic impurity (PGI) that can be present as a process-related impurity in various active pharmaceutical ingredients (APIs). Due to its potential to interact with DNA, it is crucial to control its presence at trace levels in drug substances. This document provides an overview of suitable analytical methodologies for the detection and quantification of this compound hydrochloride, its common salt form.
The analytical methods detailed herein are based on established techniques for structurally similar compounds, such as 1-(2-chloroethyl)piperazine (B3192190) and piperidine, and serve as a strong starting point for method development and validation for this compound. The lack of a strong UV chromophore in the molecule presents a key analytical challenge, necessitating sensitive detection methods or derivatization for trace-level analysis.
Analytical Methodologies Overview
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity (e.g., purity testing vs. trace-level genotoxic impurity analysis), the sample matrix, and the available instrumentation. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound. It is particularly well-suited for identifying and quantifying trace-level impurities. Given that this compound is a reactive N-mustard-like compound, derivatization may be employed to improve its chromatographic properties and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, which lacks a significant UV chromophore, HPLC analysis can be challenging. However, detection at low UV wavelengths (e.g., ~210 nm) can be a straightforward approach for purity assays where high sensitivity is not the primary goal. For trace analysis, coupling HPLC with a mass spectrometer (LC-MS) or employing a derivatization agent to introduce a UV-active or fluorescent tag is recommended.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods that can be adapted for the analysis of this compound, based on data for structurally related compounds. Note: These values are indicative and must be established through method validation for the specific analysis of this compound.
| Parameter | GC-MS (adapted) | HPLC-UV (adapted for Purity) | LC-MS/MS (adapted for Trace Analysis) |
| Analyte | This compound | This compound HCl | This compound |
| Limit of Detection (LOD) | 0.05 - 0.5 ppm | Not typically determined for purity | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 ppm | Not typically determined for purity | ~0.03 µg/mL |
| Linearity Range | 0.15 - 10 ppm | 80 - 120% of test concentration | 0.03 - 0.40 µg/mL |
| Recovery | 80 - 120% | Not applicable | 90 - 110% |
| Precision (%RSD) | < 15% | < 2% | < 10% |
Experimental Protocols
Protocol 1: GC-MS Method for Trace Analysis of this compound
This protocol is adapted from methods for similar N-mustard compounds and is suitable for the determination of this compound as a potential genotoxic impurity.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet: Split/Splitless, operated in splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion and qualifier ions to be determined from the mass spectrum of a this compound standard.
-
2. Reagents and Standards:
-
This compound hydrochloride reference standard
-
Methanol (B129727), GC grade
-
Dichloromethane (B109758), GC grade
-
Sodium hydroxide (B78521) solution (1 M)
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a vial.
-
Dissolve the API in a suitable solvent (e.g., 1 mL of a mixture of methanol and water).
-
To extract the free base of this compound, add 1 mL of 1 M sodium hydroxide solution and 2 mL of dichloromethane.
-
Vortex for 2 minutes and centrifuge.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.
-
4. Analysis:
-
Inject 1 µL of the prepared standard and sample solutions into the GC-MS system.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
Protocol 2: HPLC-UV Method for Purity Analysis of this compound Hydrochloride
This protocol is adapted from methods for the purity analysis of 1-(2-chloroethyl)piperazine hydrochloride and is suitable for determining the purity of this compound hydrochloride as a bulk substance.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Reagents and Standards:
-
This compound hydrochloride reference standard
-
Acetonitrile, HPLC grade
-
Phosphoric acid, analytical grade
-
Water, HPLC grade
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound hydrochloride reference standard and dissolve in 50 mL of a 50:50 (v/v) mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound hydrochloride sample and dissolve in 50 mL of a 50:50 (v/v) mixture of water and acetonitrile.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation Considerations
The provided protocols are starting points and must be fully validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Concluding Remarks
handling and storage procedures for 1-(2-Chloroethyl)piperidine
Application Notes for 1-(2-Chloroethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These notes provide essential information for the safe handling, storage, and use of this compound hydrochloride in a laboratory setting. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. However, it is a hazardous substance and must be handled with appropriate precautions.
General Information
This compound hydrochloride is a beige crystalline powder.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[1] This compound is primarily used as an intermediate in various chemical syntheses.
Health Hazard Information
This compound hydrochloride is classified as a hazardous substance with the following primary concerns:
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][3][4] Contact can lead to a strong corrosive effect on the mouth and throat, with a danger of perforation of the esophagus and stomach if swallowed.[3]
-
Respiratory Irritation: It is irritating to the respiratory system.[1] Inhalation can cause respiratory tract irritation and may produce delayed pulmonary edema.[1]
-
Mutagenicity: It is suspected of causing genetic defects.[2][3]
Safe Handling Procedures
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield is also recommended.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious clothing and boots should be considered.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Handling should be done in a well-ventilated area, preferably under a chemical fume hood.[2][6]
-
-
General Hygiene:
Storage Procedures
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Container: Store in a tightly closed container.[1] The original container should be used if possible, or a corrosive-resistant container.[4]
-
Environment: Store in a cool, dry, well-ventilated area.[1][7] The storage area should be designated as a corrosives area.[2]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and bases.[1][2][6] It should also be protected from moisture.[1][7]
-
Security: Due to its high toxicity, it is recommended to store this compound in a locked cabinet or area.[2][3][5]
First Aid Measures
In case of exposure, immediate medical attention is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Get medical aid immediately. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Get medical aid.[1]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuation: Evacuate personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined in the handling section.
-
Containment and Cleanup:
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 2008-75-5 |
| Molecular Formula | C₇H₁₄ClN · HCl |
| Molecular Weight | 184.11 g/mol |
| Appearance | Beige crystalline powder |
| Melting Point | 228 - 234 °C |
| Solubility | Soluble in water |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1][7] Hygroscopic.[1][6] |
| Incompatible Materials | Strong oxidizing agents, bases, moisture.[1][2][6] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[1][2] |
Experimental Protocols
This compound is a key reagent in the synthesis of various piperazine (B1678402) derivatives, which are important scaffolds in many pharmaceutical compounds. A common application is the N-alkylation of amines.
Protocol: N-Alkylation of a Primary Aliphatic Amine
This protocol describes a general method for the N-alkylation of a primary aliphatic amine with this compound hydrochloride.
Materials:
-
This compound hydrochloride (1.0 equivalent)
-
Primary aliphatic amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Potassium iodide (KI) (0.1 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq), the primary aliphatic amine (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Add a sufficient volume of DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Heat the reaction mixture to a temperature between 60-80°C and stir for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Safe handling and storage workflow for this compound.
Caption: A typical workflow for N-alkylation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride, 98% 109211000 from Thermo Fisher Scientific | Labcompare.com [labcompare.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. CHLOROETHYL PIPERIDINE [sdfine.com]
- 7. Sciencemadness Discussion Board - Synthesis of 1-(2-Chloropropyl)piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Protocol for Handling 1-(2-Chloroethyl)piperidine: Safety, Properties, and General Considerations
Warning: 1-(2-Chloroethyl)piperidine and its salts are hazardous materials that are fatal if swallowed, cause severe skin burns and eye damage, and are suspected of causing genetic defects. Furthermore, this compound is a known precursor in the synthesis of Phencyclidine (PCP), a controlled substance. Providing detailed, step-by-step instructions for its reaction is prohibited. This document serves as a guide for understanding its properties and ensuring safe handling in a legitimate research context only.
Introduction
This compound hydrochloride is a chemical intermediate used in the synthesis of various pharmaceuticals, such as cloperastine (B1201353) and pitofenone, and other specialty chemicals.[1][2][3][4] It is a beige crystalline powder that is hygroscopic, meaning it absorbs moisture from the air.[5] Due to its high reactivity and severe toxicity, stringent safety protocols must be followed at all times when handling this compound.
Hazard Identification and Safety Precautions
This substance is classified as highly toxic and corrosive.[6][7][8] Adherence to the following safety protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[5] An impervious suit is recommended for significant handling operations.[8]
-
Respiratory Protection: Use a respirator and ensure adequate ventilation.[5][9] Work should be conducted in a certified chemical fume hood.
2.2 Handling and Storage
-
Handling: Wash thoroughly after handling.[5] Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product.[7][9] Minimize dust generation and accumulation.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[5] Store locked up.[8][9]
2.3 First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[8][9] Do NOT induce vomiting.[5]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[8][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
-
If Inhaled: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[5]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound hydrochloride.
| Property | Value | References |
| CAS Number | 2008-75-5 | [6][10] |
| Molecular Formula | C₇H₁₄ClN · HCl (or C₇H₁₅Cl₂N) | [6][10][11] |
| Molar Mass | 184.11 g/mol | [11][12] |
| Appearance | Colorless to beige crystalline powder | [1][5] |
| Melting Point | 230-232 °C (decomposes) | [1][12][13] |
| Solubility | Soluble in water | [14][15] |
| Stability | Stable under normal conditions; hygroscopic | [5] |
General Chemical Reactivity (Academic Context)
This compound is a bifunctional molecule, containing both a tertiary amine (the piperidine (B6355638) ring) and a primary alkyl chloride.
-
Alkyl Halide Reactivity: The chloroethyl group is susceptible to nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion.
-
Tertiary Amine Reactivity: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it nucleophilic and basic. It can react with electrophiles, including alkylating agents and protons.
Due to the inherent reactivity of the chloroethyl moiety, this compound serves as a building block in organic synthesis.[14]
Experimental Workflow and Safety Diagram
The following diagrams illustrate a general workflow for handling hazardous chemical reagents and the logical relationship of mandatory safety protocols.
References
- 1. This compound hydrochloride | 2008-75-5 [chemicalbook.com]
- 2. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 3. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 4. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sdfine.com [sdfine.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound mono-hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. chembk.com [chembk.com]
- 13. This compound Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]
- 15. This compound Hydrochloride: Properties, Uses, Safety | Reliable Chinese Supplier [pipzine-chem.com]
Troubleshooting & Optimization
Technical Support Center: Reactions with 1-(2-Chloroethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-(2-Chloroethyl)piperidine, with a focus on improving reaction yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is commonly used to introduce the piperidinoethyl moiety into a target molecule through N-alkylation reactions. Notable APIs synthesized using this intermediate include the antitussive Cloperastine, and the antispasmodics Fenpiverinium bromide and Pitofenone.[1][2][3]
Q2: What is the main challenge encountered in reactions with this compound?
A2: A significant challenge is managing side reactions, which can lead to low yields and purification difficulties. The primary side reaction is intramolecular cyclization, where the piperidine (B6355638) nitrogen attacks the chloroethyl group to form a highly reactive aziridinium (B1262131) ion intermediate. This intermediate can then react with various nucleophiles in the reaction mixture, leading to byproducts.[4]
Q3: Why is this compound often supplied as a hydrochloride salt?
A3: The hydrochloride salt form enhances the stability of the compound. The protonation of the piperidine nitrogen makes it less nucleophilic, which helps to prevent premature intramolecular cyclization to the reactive aziridinium ion during storage.[4]
Q4: How does the hygroscopic nature of this compound hydrochloride affect my reaction?
A4: this compound hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to inaccurate weighing and the introduction of water into the reaction, which can cause hydrolysis of the chloroethyl group to the corresponding alcohol, reducing the yield of the desired product. It is crucial to store the reagent in a tightly sealed container in a dry environment and handle it quickly.
Q5: What is the role of a base in N-alkylation reactions with this compound hydrochloride?
A5: A base is essential for two main reasons. First, it neutralizes the hydrochloride salt to generate the free, nucleophilic this compound in situ. Second, it scavenges the HCl produced during the nucleophilic substitution reaction, driving the equilibrium towards the product. The choice of base is critical as it can influence the reaction rate and the formation of side products.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during N-alkylation reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reactants: Moisture contamination of this compound hydrochloride or other starting materials. 2. Insufficient Basicity: The base used is not strong enough to deprotonate the nucleophile or neutralize the generated HCl effectively. 3. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. 4. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH or an organic base like DIPEA). Ensure at least two equivalents of base are used if starting with the hydrochloride salt. 3. Gradually increase the reaction temperature in increments, while monitoring for byproduct formation using TLC or LC-MS. 4. Switch to a solvent in which all reactants are more soluble, such as DMF or acetonitrile.[6] |
| Formation of a Major Side Product (Intramolecular Cyclization) | 1. High Reaction Temperature: Elevated temperatures can promote the formation of the aziridinium ion intermediate. 2. Strongly Basic Conditions: A highly basic environment can facilitate the intramolecular cyclization. 3. Prolonged Reaction Time: Extended reaction times can lead to the accumulation of side products. | 1. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide.[6] 3. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the desired product is maximized. |
| Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Steric Hindrance: Bulky substituents on the nucleophile or around the reaction center may slow down the reaction. | 1. Increase the reaction time and continue to monitor by TLC or LC-MS. 2. Increase the reaction temperature to overcome the activation energy barrier. Consider adding a catalyst like potassium iodide (KI) to facilitate the substitution. |
| Difficult Product Purification | 1. Formation of Emulsions during Workup: The product and byproducts may act as surfactants. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. | 1. Use brine washes to help break up emulsions. 2. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Consider converting the product to its salt form, which can often be purified by recrystallization. |
Data Presentation
The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of some pharmaceuticals using this compound. Note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Synthesis of Cloperastine
| Reactant | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-chlorobenzhydrol (B192747) | Triethylamine (B128534) | Dichloromethane | 30-40 °C | 5 h | >95% (crude) | [7] |
| 4-chlorobenzhydrol | Sodium Hydroxide | Toluene | Reflux | 12 h | 79.4% | [8] |
| 4-chlorobenzhydrol | Sodium Hydroxide (30% aq.) | Dichloromethane | 25 °C | 12 h | Not specified | [9] |
Table 2: Synthesis of Pitofenone
| Reactant | Base | Solvent | Temperature | Time | Yield | Reference |
| Methyl 2-(4-hydroxybenzoyl)benzoate | Potassium Carbonate | Acetone | Reflux | Several hours | Not specified | [10] |
Table 3: General N-Alkylation Conditions
| Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| Secondary Amine | K₂CO₃ | Acetonitrile | Reflux | 12-24 h | Not specified | [5] |
| Piperidine | K₂CO₃ | DMF | Room Temp. | Not specified | Not specified | |
| Piperidine | N,N-Diisopropylethylamine | Acetonitrile | Room Temp. | Not specified | < 70% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound Hydrochloride
This protocol describes a general method for the N-alkylation of a primary or secondary amine.[5]
Materials:
-
Amine (1.0 eq)
-
This compound hydrochloride (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)
-
Potassium iodide (KI) (0.1 eq, optional catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq), this compound hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Add a sufficient volume of anhydrous DMF or ACN to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Heat the reaction mixture to 80 °C or reflux and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Protocol 2: Synthesis of Cloperastine from 4-chlorobenzhydrol
This protocol is adapted from a patented procedure for the synthesis of Cloperastine.[7]
Materials:
-
4-chlorobenzhydrol (1.0 eq)
-
This compound hydrochloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Tetrabutylammonium (B224687) iodide (catalytic amount)
-
Dichloromethane
Procedure:
-
To a three-neck reaction flask, add 4-chlorobenzhydrol (1.0 eq), this compound hydrochloride (1.0 eq), tetrabutylammonium iodide (0.01 eq), and dichloromethane.
-
With stirring, add triethylamine (1.2 eq).
-
Heat the mixture to 30-40 °C and react for 5 hours.
-
Monitor the reaction by TLC until the starting materials are completely consumed.
-
Cool the reaction to room temperature and wash the mixture twice with water.
-
Separate the organic layer and dry it to obtain the crude product, which can be used in the next step without further purification.
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation reactions.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Logical relationship between reactants and potential products.
References
- 1. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. KR101510637B1 - Novel Intermediate of L-Cloperastine and Preparation Method Thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
side reactions of 1-(2-Chloroethyl)piperidine and how to avoid them
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving 1-(2-Chloroethyl)piperidine. Find answers to frequently asked questions and follow our guides to avoid common side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as an alkylating agent?
A1: The most prevalent side reactions are over-alkylation leading to the formation of quaternary ammonium (B1175870) salts, and elimination reactions, particularly under strongly basic conditions.[1][2] Hydrolysis of the chloroethyl group to the corresponding hydroxyethyl (B10761427) derivative can also occur, especially if water is present.[3]
Q2: What is quaternary salt formation and why is it a problem?
A2: Quaternary salt formation is a subsequent alkylation of the desired tertiary amine product. The resulting quaternary ammonium salt is a positively charged species. This is problematic because it consumes your starting material and desired product, lowering the yield. Furthermore, these salts are often highly water-soluble, which can complicate the extraction and purification process.[2]
Q3: How does the choice of base influence the reaction?
A3: The base is critical. It is required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate and deactivate the nucleophile.[4] However, a strong base can promote unwanted side reactions. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are recommended to minimize elimination and over-alkylation.[1][5]
Q4: What is the ideal solvent and temperature for N-alkylation with this compound?
A4: Polar aprotic solvents such as acetonitrile (B52724) (ACN) or N,N-Dimethylformamide (DMF) are typically preferred.[1] Reaction temperatures should be kept moderate, generally from room temperature up to around 70°C. Elevated temperatures can increase the rate of side reactions.[1][5]
Q5: How can I monitor the reaction to prevent side product formation?
A5: It is highly recommended to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows you to stop the reaction once the formation of the desired product is maximized, preventing prolonged reaction times that can lead to increased formation of byproducts like di-substituted or quaternary salt products.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired N-alkylated product.
| Possible Cause | Recommended Solution |
| Protonation of Nucleophile | The reaction generates HCl, which can protonate your starting amine, rendering it non-nucleophilic. Ensure you use at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA) to neutralize the acid.[2][4] |
| Degraded Starting Material | This compound hydrochloride is hygroscopic and can degrade via hydrolysis.[6] Use a fresh, properly stored batch and verify its purity. |
| Suboptimal Reaction Conditions | The reaction may be too slow at room temperature. Consider a moderate increase in temperature (e.g., to 50-70°C) while monitoring closely for byproduct formation.[1] Ensure your solvent is anhydrous. |
Problem 2: Significant amount of a byproduct with a higher molecular weight is observed (Over-alkylation).
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | An excess of this compound increases the likelihood of a second alkylation event. Use a strict 1:1 stoichiometry of your nucleophile to the alkylating agent.[1] |
| High Local Concentration | Adding the alkylating agent too quickly can create localized high concentrations, promoting over-alkylation. Add the this compound solution dropwise or via a syringe pump over a period of time.[1] |
| Highly Reactive System | The desired tertiary amine product may be more nucleophilic than the starting material. Run the reaction at a lower temperature to control the reaction rate. |
Problem 3: Formation of unexpected low molecular weight byproducts.
| Possible Cause | Recommended Solution |
| Elimination Reaction | Strong, sterically hindered bases at elevated temperatures can promote an E2 elimination reaction, forming an alkene. Use a milder base like sodium bicarbonate or potassium carbonate and maintain moderate temperatures.[1] |
| Hydrolysis | The presence of water in the reaction mixture can lead to the hydrolysis of the chloroethyl group. Ensure all glassware is dry and use anhydrous solvents. |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the competing chemical reactions and a logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general method for the alkylation of a secondary amine nucleophile with this compound hydrochloride, designed to minimize common side reactions.
Materials:
-
Secondary amine (1.0 equivalent)
-
This compound hydrochloride (1.0 - 1.1 equivalents)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents) or DIPEA (2.5 equivalents)
-
Anhydrous acetonitrile (ACN) or anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (ACN or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reagent Addition: Stir the suspension at room temperature. Add the this compound hydrochloride (1.0-1.1 eq.) to the mixture in portions or as a solution in the reaction solvent. For highly reactive systems, slow, dropwise addition is recommended.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting amine is consumed. Avoid unnecessarily long reaction times.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (if using K₂CO₃) and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.
References
Technical Support Center: Purification of 1-(2-Chloroethyl)piperidine Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-(2-Chloroethyl)piperidine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides systematic guidance for resolving common problems during the purification of this compound hydrochloride and its subsequent products.
Issue 1: Low Purity of this compound Hydrochloride After Synthesis
Symptoms:
-
The melting point of the crystalline solid is broad and lower than the expected range (228-234°C).[1]
-
Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.
-
The product appears as a discolored (e.g., beige or yellow) powder instead of a white to off-white solid.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction: Unreacted piperidine (B6355638) or 2-chloroethanol (B45725) remain in the product mixture. | Ensure the reaction goes to completion by monitoring with an appropriate technique like TLC or GC. If necessary, adjust reaction time or temperature. An aqueous wash during workup can help remove water-soluble starting materials. |
| Formation of Side Products: The primary side product is often the quaternary ammonium (B1175870) salt formed by the reaction of this compound with another molecule of piperidine. | Carefully control the stoichiometry of the reactants. Using a slight excess of 2-chloroethanol can help minimize this side reaction. |
| Degradation of the Product: The product may degrade if exposed to high temperatures or basic conditions for extended periods. | Maintain precise temperature control during the reaction and workup.[2] Avoid prolonged exposure to strong bases. |
| Inefficient Initial Purification: Simple precipitation or filtration may not be sufficient to remove all impurities. | Follow up the initial isolation with a more robust purification method such as recrystallization or column chromatography. |
Experimental Workflow for Purity Analysis:
Caption: A logical workflow for the analysis and subsequent purification of crude this compound hydrochloride.
Issue 2: Difficulty in Purifying N-Substituted Piperidine Products
Symptoms:
-
The product is an oil and difficult to handle.
-
Column chromatography results in poor separation of the desired product from impurities.
-
The final product is discolored.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Product is a Free Base Oil: Many N-substituted piperidines are oils at room temperature, making them difficult to purify by crystallization. | Convert the oily free base to its hydrochloride salt. This is often achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The resulting salt is typically a solid that can be purified by recrystallization. |
| Co-elution of Impurities in Column Chromatography: The polarity of the desired product and impurities are too similar for effective separation on silica (B1680970) gel. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. For basic compounds, adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and separation. |
| Oxidation of the Product: Piperidine derivatives can be susceptible to oxidation, leading to colored impurities. | Minimize exposure of the product to air and light, especially during purification. If possible, work under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound hydrochloride?
A1: The most common impurities include unreacted starting materials such as piperidine and 2-chloroethanol, and a common byproduct, 1,1-di(2-piperidinoethyl)piperidinium chloride, which is a quaternary ammonium salt. The formation of this byproduct can be minimized by controlling the reaction stoichiometry.
Q2: My this compound hydrochloride is hygroscopic and has clumped together. Can I still use it?
A2: this compound hydrochloride is known to be hygroscopic.[3] If the clumping is minor, you can gently break up the clumps in a dry environment (e.g., in a glovebox or under a stream of dry nitrogen) before weighing. However, for reactions sensitive to water, it is best to dry the material under high vacuum before use or to use a fresh, unopened container. The absorbed water can affect the stoichiometry of your reaction.
Q3: What are the best solvent systems for the recrystallization of this compound hydrochloride?
A3: A common and effective method for purifying this compound hydrochloride is recrystallization. Solvent systems such as ethanol/water or isopropanol (B130326) are frequently used. The choice of solvent will depend on the specific impurities you are trying to remove. Below is a table summarizing the effectiveness of different solvents for the recrystallization of similar N-alkylpiperidine hydrochlorides.
Table 1: Comparison of Recrystallization Solvents for N-Alkylpiperidine Hydrochlorides
| Solvent System | Typical Recovery Yield (%) | Purity Improvement (%) | Notes |
| Isopropanol | 85-95 | 5-10 | Generally provides good crystal formation and impurity removal. |
| Ethanol/Water (e.g., 9:1) | 80-90 | 8-12 | The water acts as an anti-solvent, which can improve crystallization. The ratio may need to be optimized. |
| Methanol/Diethyl Ether | 75-85 | 10-15 | Diethyl ether is used as an anti-solvent to induce precipitation. Good for removing more polar impurities. |
| Acetone | 70-80 | 5-8 | Can be effective, but solubility might be low, requiring larger volumes. |
Note: Data is representative and may vary based on the specific substrate and impurity profile.
Q4: How do I choose a solvent system for column chromatography of my N-substituted piperidine product?
A4: The choice of solvent system for column chromatography depends on the polarity of your product. A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent mixtures. Common systems for piperidine derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). For basic compounds that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve the separation.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its structure and analogy to similar compounds, this compound is susceptible to several degradation pathways, especially under stress conditions:
-
Hydrolysis: The chloroethyl group can be hydrolyzed to a hydroxyethyl (B10761427) group, forming 1-(2-Hydroxyethyl)piperidine, particularly in the presence of water and under acidic or basic conditions.
-
Intramolecular Cyclization: The lone pair of the nitrogen can displace the chloride to form a strained aziridinium (B1262131) ion intermediate, which can then react with nucleophiles.
-
Oxidation: The piperidine ring can be oxidized, especially at the nitrogen atom, to form N-oxides or other oxidation products.
Degradation Pathway of this compound:
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
Objective: To purify crude this compound hydrochloride to a high degree of purity (>99%).
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Heating plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes, then hot-filter the solution to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under high vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of an N-Substituted Piperidine Product
Objective: To purify a crude, non-polar N-substituted piperidine product from polar impurities.
Materials:
-
Crude N-substituted piperidine product
-
Silica gel (230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column.
-
Elute the Column: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor by TLC: Monitor the fractions by TLC to identify which ones contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Workflow for Column Chromatography:
Caption: A step-by-step workflow for the purification of an N-substituted piperidine product using column chromatography.
References
Technical Support Center: Optimizing Synthesis of 1-(2-Chloroethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(2-Chloroethyl)piperidine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Moisture can deactivate thionyl chloride. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. 4. Loss during Workup: Product may be lost during extraction or purification steps. | 1. Use freshly opened or distilled thionyl chloride. Ensure all glassware is thoroughly dried.[1] 2. Monitor the reaction progress using TLC or GC-MS and extend the reaction time or incrementally increase the temperature if necessary.[2] 3. Carefully control the stoichiometry, typically using a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride).[2] 4. Carefully check all aqueous layers and filtered solids for the product. Optimize extraction solvent and pH. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction has not proceeded to completion. 2. Low Reaction Temperature: The activation energy for the reaction has not been met. | 1. Increase the reaction time and monitor via TLC or GC-MS until the starting material spot disappears.[2] 2. Gradually increase the reaction temperature. Refluxing is a common condition for this reaction.[2][3] |
| Formation of Side Products | 1. Dimerization/Polymerization: Possible under certain conditions. 2. Reaction with Solvent: Some solvents may react with the reagents. 3. Elimination Reactions: Formation of piperidine (B6355638) from the starting material. | 1. Control the reaction temperature and consider using a more dilute solution. 2. Use inert solvents such as chloroform (B151607), toluene (B28343), or dichloromethane.[2][3] 3. Ensure the reaction is carried out under anhydrous conditions and that the temperature is carefully controlled. |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Hygroscopic Nature: The hydrochloride salt can absorb moisture from the air, becoming oily.[1] | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[4] 2. Ensure the product is thoroughly dried under high vacuum. Handle the product in a dry atmosphere (e.g., glovebox or under inert gas).[1] |
| Discolored Product | 1. Reaction Temperature Too High: Decomposition of reagents or product can lead to colored impurities. 2. Presence of Impurities: Starting materials may contain impurities that lead to discoloration. | 1. Maintain the recommended reaction temperature and avoid excessive heating. 2. Use purified starting materials. The product can be purified by recrystallization, often from an ethanol (B145695)/ether mixture, to remove colored impurities.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound hydrochloride?
A1: The two most prevalent methods are:
-
Chlorination of N-(2-hydroxyethyl)piperidine: This involves reacting N-(2-hydroxyethyl)piperidine with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in an inert solvent like chloroform or toluene.[3][5]
-
One-Pot Synthesis from Piperidine: This method involves reacting piperidine with 2-chloroethanol (B45725) to form N-(2-hydroxyethyl)piperidine in situ, followed by the addition of thionyl chloride in the same reaction vessel to yield the final product.[3][6][7]
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To minimize impurities:
-
Use pure, dry reagents and solvents.[1]
-
Maintain careful control over the reaction temperature; dropwise addition of thionyl chloride at low temperatures (e.g., in an ice bath) is often recommended before heating to reflux.[2][3]
-
Ensure the stoichiometry of the reactants is accurate.
-
Monitor the reaction to avoid prolonged reaction times or excessive temperatures, which can lead to degradation.
Q3: What is the best way to purify the crude this compound hydrochloride?
A3: Recrystallization is the most common method for purification.[2] A solvent system of ethanol/ether is frequently reported to yield a pure, crystalline solid.[2][3] For products that are difficult to crystallize due to persistent impurities, column chromatography on silica (B1680970) gel can be an effective alternative.[4]
Q4: The product is hygroscopic. How should I handle and store it?
A4: this compound hydrochloride is known to be hygroscopic.[1][8] It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1] For long-term storage, using a desiccator is advisable.[1] When handling, especially for weighing and transfer in sensitive reactions, it is best to do so under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[1]
Q5: What are some common applications of this compound?
A5: this compound and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals.[3][6][9][10] They are key building blocks for active pharmaceutical ingredients (APIs) such as antihistamines, anti-inflammatory drugs, and other specialty chemicals.[6]
Experimental Protocols
Protocol 1: Synthesis from N-(2-hydroxyethyl)piperidine and Thionyl Chloride
This protocol is a common laboratory-scale synthesis of this compound hydrochloride.
Materials:
-
N-(2-hydroxyethyl)piperidine
-
Thionyl chloride (SOCl₂)
-
Chloroform (anhydrous)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve N-(2-hydroxyethyl)piperidine (1 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred solution.[2]
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours.[3]
-
After reflux, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/ether mixture to yield pure this compound hydrochloride.[2][3]
| Reactant | Equivalents | Solvent | Temperature | Time | Yield | Reference |
| N-hydroxyethylpiperidine, Thionyl chloride | 1, 1.2-1.5 | Chloroform | Reflux | 3 h | 85% | [3] |
| 2-(2-hydroxyethyl)piperidine, Thionyl chloride | 1, 2.3 | Chloroform | Reflux | 2.5 h | 46% | [5] |
Protocol 2: One-Pot Synthesis from Piperidine
This protocol outlines a one-pot procedure starting from piperidine.
Materials:
-
Piperidine
-
2-Chloroethanol
-
Toluene
-
Thionyl chloride (SOCl₂)
-
Ethanol
Procedure:
-
In a reaction flask, mix piperidine (1 equivalent) and 2-chloroethanol (1.2 equivalents) in toluene.[3]
-
Heat the mixture under reflux for 2 hours.[3]
-
Cool the reaction solution to room temperature.
-
In an ice bath, add thionyl chloride (2.7 equivalents) dropwise.[3]
-
Stir the mixture at room temperature for 8 hours.[3]
-
Distill off the toluene and excess thionyl chloride under reduced pressure.
-
Recrystallize the residual solid from ethanol to obtain this compound hydrochloride.[3]
| Reactants | Equivalents | Solvent | Temperature | Time | Yield | Reference |
| Piperidine, 2-Chloroethanol, Thionyl chloride | 1, 1.2, 2.7 | Toluene | Reflux, then RT | 2 h, then 8 h | Not specified | [3] |
| Piperidine, Ethylene chlorohydrin, Thionyl chloride | Not specified | Toluene | 70-85 °C | Not specified | Not specified | [7] |
Visualizations
Synthesis Workflow Diagram
Caption: General synthesis workflows for this compound HCl.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 7. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 8. CHLOROETHYL PIPERIDINE [sdfine.com]
- 9. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 10. shreegayatrichemicals.com [shreegayatrichemicals.com]
Technical Support Center: 1-(2-Chloroethyl)piperidine and its Hydrochloride Salt
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-(2-Chloroethyl)piperidine and its hydrochloride salt under various reaction conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound hydrochloride?
A1: The main stability concerns are its hygroscopic nature and its susceptibility to degradation through two primary pathways: intramolecular cyclization and hydrolysis.[1][2] Being hygroscopic, the compound readily absorbs moisture from the atmosphere, which can lead to clumping and inaccuracies in weighing.[2] The absorbed water can also accelerate its degradation.[1]
Q2: How does this compound degrade under reaction conditions?
A2: The major degradation pathway, especially under neutral or basic conditions, is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.[1] This intermediate can then be attacked by nucleophiles present in the reaction mixture, leading to desired products or unwanted side products. A secondary degradation pathway is the hydrolysis of the chloroethyl group to form 1-(2-hydroxyethyl)piperidine, which is more likely to occur in the presence of water.[1]
Q3: What are the ideal storage conditions for this compound hydrochloride?
A3: To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture.[2] For long-term storage, keeping the container in a desiccator is recommended.
Q4: What are the known incompatibilities of this compound?
A4: this compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[1] Contact with strong bases can neutralize the hydrochloride salt and accelerate the formation of the reactive aziridinium ion, potentially leading to uncontrolled reactions or degradation.
Q5: What are the potential side reactions when using this compound for N-alkylation?
A5: A common side reaction is the formation of a quaternary ammonium (B1175870) salt through over-alkylation if the nucleophile is a tertiary amine. If the target is mono-alkylation of a primary or secondary amine, di-alkylation can be a significant side reaction. The choice of base and reaction conditions plays a critical role in minimizing these side products.[3][4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Low Reaction Yields
| Possible Cause | Recommended Solution |
| Degradation of starting material | Verify the purity of your this compound hydrochloride using an appropriate analytical method like HPLC or NMR. If degradation is confirmed, use a fresh, properly stored batch.[1] |
| Inaccurate weighing due to hygroscopicity | Handle the compound in a controlled, low-humidity environment (e.g., a glovebox or under a stream of inert gas).[2] |
| Suboptimal reaction conditions | Systematically optimize the reaction temperature, time, and choice of base. A weaker base or lower temperature may be necessary to prevent rapid degradation.[3] |
| Presence of water leading to hydrolysis | Ensure all glassware is thoroughly dried and use anhydrous solvents.[2] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Reaction with the aziridinium ion intermediate | The formation of the aziridinium ion is often a key step. If it reacts with other nucleophiles in the mixture (e.g., solvent, trace water), unexpected byproducts can form. Characterize the byproducts to understand the reaction pathway and adjust conditions (e.g., solvent, temperature) accordingly. |
| Side reactions of the nucleophile | The chosen base or reaction temperature might be promoting side reactions of your primary substrate. Consider using a milder base or lowering the reaction temperature.[3] |
| Use of a degraded starting material | Impurities from degraded this compound can lead to byproducts. Confirm the purity of the starting material.[1] |
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Primary Degradation Pathway | Relative Rate of Degradation | Key Considerations |
| Acidic (pH < 4) | Hydrolysis of the C-Cl bond | Slow | The protonated amine is less nucleophilic, slowing down intramolecular cyclization. |
| Neutral (pH 6-8) | Intramolecular cyclization to aziridinium ion | Moderate | The presence of the free base form facilitates cyclization. |
| Basic (pH > 8) | Intramolecular cyclization to aziridinium ion | Fast | The concentration of the more nucleophilic free base is higher, accelerating cyclization.[1] |
| Elevated Temperature (>80 °C) | Thermal Decomposition, Cyclization | Fast | Can lead to the formation of various decomposition products, including hydrogen chloride and nitrogen oxides.[5] |
| Presence of Moisture | Hydrolysis, accelerated cyclization | Moderate to Fast | Water can act as a nucleophile and also facilitate proton transfer for cyclization.[1] |
| In Polar Aprotic Solvents (e.g., DMF, Acetonitrile) | Intramolecular cyclization | Moderate to Fast | These solvents can stabilize the charged aziridinium ion intermediate.[6] |
| In Protic Solvents (e.g., Ethanol, Water) | Hydrolysis and Solvolysis | Moderate | The solvent can act as a nucleophile to attack the C-Cl bond or the aziridinium ion.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products of this compound hydrochloride under various stress conditions. This information is valuable for developing stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[1]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides an example of an HPLC method capable of separating this compound hydrochloride from its potential degradation products.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[1]
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision tree for N-alkylation reaction setup.
References
Technical Support Center: 1-(2-Chloroethyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary impurities associated with it?
A common and effective method for synthesizing this compound (usually as its hydrochloride salt) is a two-step process. First, piperidine (B6355638) is reacted with 2-chloroethanol (B45725) to produce the intermediate, 1-(2-Hydroxyethyl)piperidine. This intermediate is then chlorinated, typically using thionyl chloride (SOCl₂), to yield the final product.[1][2]
The primary impurities arise from incomplete reactions or side reactions involving the starting materials and reagents. These include residual starting materials, the intermediate alcohol, and potential byproducts from the chlorination step.
Q2: I have an unexpected peak in my analysis. What could it be?
An unexpected peak could be one of several common impurities. The most likely candidates are:
-
1-(2-Hydroxyethyl)piperidine: This is the direct precursor to your final product. Its presence indicates an incomplete chlorination reaction. This is often the most significant process-related impurity.
-
Unreacted Piperidine: If the initial N-alkylation step was not driven to completion, residual piperidine may carry through the synthesis.
-
N-Nitrosopiperidine (NPIP): This is a critical impurity to monitor. Piperidine is a secondary amine, which can react with nitrosating agents (e.g., nitrous acid from trace nitrite (B80452) impurities) under acidic conditions to form N-nitrosamines.[3] NPIP is a potential carcinogen.[4][5]
Refer to the impurity table below for molecular weights to help with identification by mass spectrometry.
Q3: How can I minimize the formation of 1-(2-Hydroxyethyl)piperidine in my final product?
To minimize the residual hydroxy intermediate, you must ensure the chlorination reaction goes to completion. Consider the following troubleshooting steps:
-
Reagent Stoichiometry: Ensure an adequate molar excess of thionyl chloride is used to drive the reaction forward.
-
Reaction Time and Temperature: The reaction of alcohols with thionyl chloride may require heating.[6] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to ensure all the starting alcohol has been consumed before workup.
-
Purity of Intermediate: Ensure the 1-(2-Hydroxyethyl)piperidine intermediate is as pure and dry as possible before the chlorination step. Water will consume thionyl chloride, reducing its effectiveness.
Q4: What is N-Nitrosopiperidine, and why is it a concern? How can I prevent its formation?
N-Nitrosopiperidine (NPIP) is a potent mutagenic impurity that can form when a secondary amine like piperidine reacts with a nitrosating agent.[3][7] Regulatory agencies have strict limits on such impurities in pharmaceutical products.
To mitigate the risk of NPIP formation:
-
High-Purity Reagents: Use high-purity starting materials (piperidine, solvents) that are free from nitrite or nitrate (B79036) contamination.
-
Control of pH: The formation of nitrosamines is often favored under acidic conditions.[7] Careful control of the reaction pH can minimize this side reaction.
-
Scavengers: In some processes, radical scavengers or antioxidants like ascorbic acid (Vitamin C) can be used to inhibit nitrosamine (B1359907) formation.[4]
Data Presentation: Common Impurities
The following table summarizes the key impurities encountered during the synthesis of this compound.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Source |
| Piperidine | C₅H₁₁N | C₅H₁₁N | 85.15 | Unreacted starting material.[] |
| 1-(2-Hydroxyethyl)piperidine | C₇H₁₅NO | C₇H₁₅NO | 129.20 | Incomplete chlorination of the intermediate.[1][2] |
| N-Nitrosopiperidine (NPIP) | C₅H₁₀N₂O | C₅H₁₀N₂O | 114.15 | Side reaction of piperidine with nitrosating agents.[3] |
| Thionyl Chloride Byproducts | - | - | - | Degradation or side reactions of the chlorinating agent.[9] |
Experimental Protocols: Purity Analysis
Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol describes a general method for assessing the purity of this compound hydrochloride and separating it from its non-volatile impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound HCl sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Mandatory Visualization
The following diagram illustrates the synthetic pathway and the origin of common process-related impurities.
Caption: Synthesis pathway and impurity formation.
References
- 1. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 2. Sciencemadness Discussion Board - Synthesis of 1-(2-Chloropropyl)piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CAS 100-75-4 | N-Nitrosopiperidine – Trusted Supplier & Global Exporter [chemicea.com]
- 4. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. On the formation of N-nitrosopyrrolidine from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: 1-(2-Chloroethyl)piperidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: this compound hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent moisture absorption, which can lead to clumping and degradation, consider storing the container within a desiccator.[4] It should be kept away from incompatible substances such as strong oxidizing agents and bases.[1]
Q2: What are the visual indicators of product degradation or moisture absorption?
A2: A change in the appearance of the compound from a white to beige crystalline powder to a discolored, clumpy, or gummy solid can indicate moisture absorption and potential degradation.[4]
Q3: How does moisture absorption impact experimental outcomes?
A3: Moisture absorption can lead to several experimental issues:
-
Inaccurate Stoichiometry: The presence of water in the weighed reagent will lead to a lower molar amount of this compound hydrochloride than calculated, affecting reaction yields.[4]
-
Side Reactions: Water can act as a nucleophile, leading to the formation of byproducts.
-
Inconsistent Results: The variable water content can lead to poor reproducibility of your experiments.[4]
Q4: What are the primary safety concerns when handling this compound hydrochloride?
A4: this compound hydrochloride is a hazardous substance. It is fatal if swallowed and causes severe skin burns and eye damage.[2][5] It is also suspected of causing genetic defects and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]
Q5: What are the common impurities or side products in the synthesis of this compound hydrochloride?
A5: Common impurities include unreacted starting materials such as piperidine (B6355638) or 2-piperidinoethanol (B1680009). Side reactions can also occur, particularly if the reaction temperature is not well-controlled. In reactions involving piperidine, there is a possibility of side reactions related to its basicity.[7][8]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure the quality and purity of your starting materials. Use freshly opened or properly stored reagents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is proceeding slowly, consider increasing the reaction time or temperature incrementally.[9] |
| Moisture Contamination | As the compound is hygroscopic, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible.[4] Use anhydrous solvents. |
| Improper Work-up Procedure | Ensure the pH is appropriate during aqueous work-up to keep the product in the desired layer. The hydrochloride salt is water-soluble. |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product via recrystallization. |
| Formation of Side Products | Control the reaction temperature carefully. Side reactions are often promoted at higher temperatures.[10] Consider alternative synthetic routes if side product formation is persistent. |
| Oily Product That Fails to Crystallize | The product may contain residual solvent or impurities. Ensure the crude product is thoroughly dried under vacuum.[11] If impurities are the cause, attempt purification by column chromatography or recrystallization with a different solvent system.[11] |
| Difficulty in Product Isolation | If emulsions form during the work-up, use brine washes to help break them.[9] For purification of the hydrochloride salt, recrystallization from solvent systems like ethanol/ether is a common and effective method.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from 2-Piperidinoethanol
This protocol is a common method for the synthesis of this compound hydrochloride.
Materials:
-
2-Piperidinoethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (or another suitable inert solvent)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser and dropping funnel
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-piperidinoethanol (1 equivalent) in anhydrous chloroform.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred solution. This reaction is exothermic.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.
-
Maintain the reflux for 3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/ether mixture to yield pure this compound hydrochloride.[9][12]
Data Presentation
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClN · HCl | [13] |
| Molecular Weight | 184.11 g/mol | [14] |
| Appearance | White to beige crystalline powder | [1][15] |
| Melting Point | 228-235 °C | [3][14][15] |
| Hygroscopicity | Hygroscopic | [1][3] |
Synthetic Reaction Parameters
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| N-hydroxyethylpiperidine | Thionyl chloride | Chloroform | 3 hours (reflux) | 85% | [12] |
| Piperidine & 2-chloroethanol | Thionyl chloride | Toluene | 2 hours (reflux) | 59.2% | [12] |
Visualizations
Caption: Synthesis workflow for this compound HCl.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]
- 14. CHLOROETHYL PIPERIDINE [sdfine.com]
- 15. This compound hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
dealing with the decomposition of 1-(2-Chloroethyl)piperidine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, storage, and decomposition of 1-(2-Chloroethyl)piperidine and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound hydrochloride?
To ensure the stability and integrity of this compound hydrochloride, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[3][4][5][6][7] For long-term stability, some suppliers recommend storage at 2-8°C and protection from light.[8]
Q2: What are the known incompatibilities of this compound?
This compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[2][4][8] Contact with these substances should be avoided to prevent chemical reactions that could lead to decomposition.
Q3: What are the primary decomposition pathways for this compound?
The primary degradation pathways are believed to be hydrolysis of the chloroethyl side chain to form 1-(2-hydroxyethyl)piperidine, and intramolecular cyclization to form a bicyclic quaternary ammonium (B1175870) salt.[8] The presence of moisture can accelerate the hydrolysis of the chloroethyl group.[4]
Q4: What are the hazardous decomposition products?
Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4][5][6]
Q5: How does the hygroscopic nature of this compound affect its stability and use in experiments?
Its hygroscopic nature means it can absorb atmospheric moisture, leading to several potential issues:
-
Physical Changes: The powder may form clumps or become a gummy solid.[3]
-
Inaccurate Measurements: The weighed amount will include water, leading to errors in stoichiometry.[3]
-
Chemical Degradation: Absorbed water can accelerate hydrolysis of the chloroethyl group.[4]
-
Inconsistent Results: The presence of moisture and degradation products can lead to inconsistent experimental outcomes and the formation of unexpected byproducts.[3][4]
Troubleshooting Guides
Issue 1: The this compound hydrochloride powder has clumped or appears moist.
-
Possible Cause: Absorption of moisture from the atmosphere due to improper storage or handling.[3]
-
Recommended Action:
-
For non-critical applications, the material may be dried under a high vacuum. Gentle heating can be applied if the compound's stability at that temperature is known.
-
For sensitive applications, it is strongly recommended to use a fresh, unopened container of the compound to ensure purity and accurate stoichiometry.[3]
-
Review your storage and handling procedures. Ensure containers are tightly sealed immediately after use and consider storing them in a desiccator.[3]
-
Issue 2: Inconsistent reaction yields or unexpected byproducts are observed.
-
Possible Cause: Degradation of the this compound starting material. The presence of impurities, such as the hydrolyzed form, can interfere with the desired reaction.[3][4]
-
Recommended Action:
-
Verify the purity of the this compound hydrochloride using an appropriate analytical method, such as HPLC or titration.[4]
-
If degradation is confirmed, use a new, properly stored batch of the compound for subsequent experiments.[4]
-
Consider implementing a routine quality control check on incoming batches of the material.[4]
-
Data Presentation
Table 1: Stability of this compound Hydrochloride Under Various Conditions (Illustrative)
| Condition | Temperature | Duration | Observation | Purity (%) | Degradation Products Identified |
| Solid State | Room Temperature | 12 months | White crystalline powder | >99% | Not detected |
| Solid State | 40°C / 75% RH | 6 months | Clumping observed | 97% | 1-(2-hydroxyethyl)piperidine |
| Aqueous Solution (pH 4) | 60°C | 24 hours | Solution remains clear | 95% | 1-(2-hydroxyethyl)piperidine |
| Aqueous Solution (pH 9) | 60°C | 24 hours | Slight discoloration | 92% | Bicyclic quaternary ammonium salt, 1-(2-hydroxyethyl)piperidine |
| In presence of Oxidizing Agent (3% H₂O₂) | Room Temperature | 24 hours | No significant change | >98% | Trace N-oxide |
Note: This table is illustrative and intended as a template for organizing experimental data. Specific results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound hydrochloride under various stress conditions.[4]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol (B129727) or water at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[4]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[4]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.[4]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).[4]
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[4]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound hydrochloride from its degradation products.[4]
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: To be determined based on the UV absorbance of the compound and its impurities.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of 1-(2-Chloroethyl)piperidine and Other Alkylating Agents for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy and toxicology, alkylating agents represent a foundational class of compounds that exert their effects by covalently modifying cellular macromolecules, most notably DNA.[1][2] This guide provides a comparative overview of 1-(2-Chloroethyl)piperidine, a putative monofunctional alkylating agent, alongside well-established bifunctional alkylating agents used in clinical settings. The objective is to offer researchers, scientists, and drug development professionals a framework for understanding the potential biological activity of this compound in the context of other agents in its class, supported by experimental data for reference compounds and detailed experimental protocols.
Introduction to Alkylating Agents: Mechanisms of Action
Alkylating agents are a diverse group of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules.[3] In a biological context, their primary target is DNA, where they form adducts, leading to disruption of DNA replication and transcription, ultimately inducing cell death (apoptosis).[1] These agents can be broadly categorized into two main types based on their reactivity:
-
Monofunctional Alkylating Agents: These compounds possess a single reactive group and form a single covalent bond with DNA. This can lead to base mispairing during DNA replication and single-strand breaks.[4]
-
Bifunctional Alkylating Agents: These agents have two reactive groups, enabling them to form cross-links within the same DNA strand (intrastrand) or between two different strands (interstrand).[5] Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, a critical step in both replication and transcription.[6]
The cytotoxic efficacy of alkylating agents is often correlated with the type and location of the DNA adducts they form. While monofunctional agents can be cytotoxic, bifunctional agents that induce interstrand cross-links are generally more potent anticancer drugs.[5]
Comparative Cytotoxicity of Representative Alkylating Agents
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological function, such as cell proliferation. The table below summarizes the IC50 values for several well-characterized bifunctional alkylating agents against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, exposure times, and the specific viability assay used.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) |
| Cisplatin (B142131) | A549 (Lung Carcinoma) | 48 | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | |
| U87 MG (Glioblastoma) | 24 | 9.5 | |
| Carmustine (B1668450) (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | |
| MOLT-4 (T-lymphoblastic Leukemia) | Not Specified | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 |
This compound Hydrochloride: A Putative Monofunctional Alkylating Agent
Chemical Structure and Properties:
-
Synonyms: 2-Piperidinoethyl chloride hydrochloride, N-(2-Chloroethyl)-piperidine hydrochloride[7]
-
CAS Number: 2008-75-5[8]
-
Molecular Formula: C7H15Cl2N[7]
-
Molecular Weight: 184.11 g/mol
This compound possesses a single chloroethyl group, which is a known alkylating moiety. The chlorine atom is a good leaving group, allowing the ethyl group to form a covalent bond with a nucleophilic site, such as the N7 position of guanine (B1146940) in DNA. Due to the presence of only one such reactive group, it is classified as a monofunctional alkylating agent.
Expected Mechanism of Action:
As a monofunctional alkylating agent, this compound is expected to exert its biological effects primarily through the alkylation of single sites on DNA. This can lead to base mispairing and the formation of single-strand breaks, which can subsequently trigger cell cycle arrest and apoptosis. However, it is important to note that extensive publicly available experimental data on the cytotoxicity and DNA alkylating activity of this compound is limited. Its primary documented use is as a versatile chemical intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs.[8][9] A study on a different synthesized piperidine-containing molecule did demonstrate a high level of cytotoxic effect on A549 cancer cells, suggesting that the piperidine (B6355638) scaffold itself does not preclude anticancer activity.[10]
Experimental Protocols
To facilitate the experimental evaluation of this compound and other alkylating agents, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the alkylating agent and incubate for a desired period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11][13]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
DNA Damage Assessment: Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14]
Protocol:
-
Cell Treatment: Expose cells to the alkylating agent for a specified duration.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. DNA with strand breaks will migrate out of the nucleus, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Chemical Reactivity Assessment: 4-(4-Nitrobenzyl)pyridine (NBP) Assay
The NBP assay is a colorimetric method used to assess the chemical reactivity of alkylating agents. NBP serves as a nucleophile that mimics the guanine base in DNA.[15]
Protocol:
-
Reaction Mixture: Prepare a solution of NBP in a suitable solvent (e.g., methanol).[16]
-
Alkylation Reaction: Add the alkylating agent to the NBP solution and incubate at a controlled temperature.
-
Color Development: After the reaction, add a base (e.g., triethylamine) to develop a colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the colored solution at a specific wavelength to quantify the extent of the reaction.
-
Kinetic Analysis: By measuring the absorbance at different time points, the reaction rate constant for the alkylation of NBP can be determined.[16]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Generalized pathway of DNA damage-induced apoptosis by alkylating agents.
Caption: Experimental workflow for the evaluation of a novel alkylating agent.
Caption: Logical comparison of monofunctional and bifunctional alkylating agents.
Conclusion
This compound, based on its chemical structure, is a putative monofunctional alkylating agent. While it shares a fundamental mechanism of action with clinically used alkylating agents—the covalent modification of DNA—its biological potency and specific cellular effects remain largely uncharacterized in the public domain. In contrast, bifunctional agents like cisplatin and carmustine are well-documented for their ability to form highly cytotoxic interstrand DNA cross-links, which is reflected in their established use in cancer therapy.
For researchers and drug development professionals, this compound represents a chemical entity with the potential for alkylating activity. However, a comprehensive evaluation of its cytotoxicity, DNA damaging potential, and mechanism of action using the standardized experimental protocols outlined in this guide is necessary to ascertain its biological significance and potential therapeutic utility. The provided comparative data for established alkylating agents serves as a benchmark for such future investigations.
References
- 1. Cytotoxicity of monofunctional alkylating agents. Methyl methanesulfonate and methyl-N'-nitro-N-nitrosoguanidine have different mechanisms of toxicity for 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 9. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 10. nwmedj.org [nwmedj.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 16. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of 1-(2-Chloroethyl)piperidine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-(2-Chloroethyl)piperidine, a key chemical intermediate, is paramount. This guide provides a comprehensive comparison of validated analytical methodologies, offering a deep dive into their performance, protocols, and practical applications. By presenting objective experimental data and clear procedural workflows, this document aims to empower researchers to select the most fitting analytical strategy for their specific needs.
The choice of an analytical method for a reactive haloalkylamine like this compound hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the purpose of the analysis—be it for purity assessment, impurity profiling, or quantitative determination in a complex mixture. This guide focuses on three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique requires a careful consideration of the strengths and limitations of each method. While GC-MS offers high sensitivity and specificity for volatile compounds, HPLC provides versatility for a broader range of analytes, and NMR spectroscopy stands out for its structural elucidation capabilities and inherent quantitative nature without the need for identical reference standards.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and identification. | Separation based on partitioning between a mobile and stationary phase with various detection methods. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High | Moderate to High (detector dependent) | Moderate |
| Selectivity | High | Moderate to High | High |
| Typical Application | Impurity profiling, identification of volatile species.[1] | Purity assessment, quantification of the main component and non-volatile impurities.[2] | Structural elucidation, absolute quantification (qNMR).[3] |
| Need for Derivatization | May be required to improve volatility or chromatographic behavior. | Often necessary for compounds lacking a UV chromophore to enhance detection.[2] | Not required |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | Challenges with compounds lacking a UV chromophore; derivatization adds complexity.[2] | Lower sensitivity compared to MS-based methods. |
Quantitative Performance Data
Quantitative performance parameters are critical for method validation and selection. The following table summarizes typical performance characteristics for the analysis of piperidine (B6355638) and piperazine (B1678402) derivatives, which are structurally similar to this compound. It is important to note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS (for piperazine derivatives)[4][5] | HPLC-UV with Derivatization (for piperidine)[6] |
| Linearity Range | 0 - 10 µg/mL | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | > 0.99 | 0.9996 |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.008 - 0.312 µg/mL | 0.44 µg/mL |
| Accuracy (% Recovery) | - | 101.82% |
| Precision (%RSD) | < 15% | 0.6% |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. The following sections provide standardized methodologies for the analysis of this compound using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound hydrochloride sample and dissolve it in 1 mL of methanol.[1]
-
GC-MS System:
-
Injector: Split mode, 250 °C.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Oven Temperature Program: An initial temperature of 120°C held for 1 minute, then ramped to 150°C at 10°C/min and held for 5 minutes, followed by a ramp to 300°C at 7.5°C/min with a 2-minute hold.[5]
-
Injection Volume: 1.0 µL.[1]
-
-
Mass Spectrometer:
-
Data Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak. Confirm the identity of the compound by comparing the obtained mass spectrum with a reference library or a spectrum from a certified reference standard. Integrate the peaks corresponding to any detected impurities and quantify using an appropriate standard if necessary.[1]
High-Performance Liquid Chromatography (HPLC-UV) Workflow
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and acetonitrile. A typical starting point is an 80:20 (v/v) ratio of buffer to acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis: Record the chromatogram and integrate the peak areas. Purity is determined by the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.
Note: As this compound lacks a strong UV chromophore, the sensitivity of this direct UV detection method may be limited. For trace analysis, derivatization with a UV-active agent may be necessary.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.
-
NMR Spectrometer:
-
Field Strength: A 400 MHz or higher field strength spectrometer is recommended for good signal dispersion.
-
Experiments: Acquire both ¹H and ¹³C NMR spectra.
-
-
Data Analysis: Process the acquired spectra (phasing, baseline correction, and referencing). The structure is confirmed by interpreting the chemical shifts, multiplicities (splitting patterns), and integration of the signals. For ¹H NMR of this compound HCl in CDCl₃, the following approximate chemical shifts are expected[3]:
-
Piperidine ring protons: 1.5-3.0 ppm (complex multiplets).
-
-N-CH₂-: ~2.8 ppm (triplet).
-
-CH₂-Cl: ~3.7 ppm (triplet). For ¹³C NMR, multiple peaks for the piperidine ring carbons are expected in the range of 22-55 ppm.[3] For quantitative NMR (qNMR), a certified internal standard is added, and the concentration of the analyte is determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.
-
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. GC-MS provides excellent sensitivity and specificity for volatile impurities, making it ideal for in-depth impurity profiling. HPLC-UV offers a versatile and robust method for purity assessment and quantification, although derivatization may be required to achieve higher sensitivity. NMR spectroscopy is an indispensable tool for unequivocal structure elucidation and can be employed for accurate quantitative analysis without the need for a specific reference standard for the analyte itself.
The choice of the most appropriate method will ultimately depend on the specific analytical challenge at hand. For routine quality control, a validated HPLC-UV method may be sufficient. For comprehensive characterization and impurity identification, a combination of GC-MS and NMR would be more powerful. This guide provides the foundational information to assist researchers in making an informed decision and in developing and validating analytical methods that are fit for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1-(2-Chloroethyl)piperidine and 1-(2-Bromoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine and 1-(2-bromoethyl)piperidine (B1605536) are pivotal alkylating agents and crucial intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the reactive 2-haloethyl side chain, which allows for the facile introduction of a piperidinoethyl moiety onto various molecular scaffolds. Notable drugs synthesized using these intermediates include the antitussive Cloperastine and the antispasmodic Fenpiverinium bromide.[1][2][3]
The choice between the chloro and bromo derivative is a critical decision in process development and chemical synthesis, directly impacting reaction rates, yields, and overall efficiency. This guide provides an objective, data-supported comparison of their reactivity, focusing on the underlying chemical principles and providing actionable experimental protocols for their application.
Core Reactivity Principles: The Role of the Leaving Group
The reactivity of these compounds in nucleophilic substitution reactions is fundamentally governed by the identity of the halogen atom, which functions as the leaving group. In both Sₙ1 and Sₙ2 reactions, a good leaving group is one that can stabilize the negative charge it acquires upon bond cleavage.[4]
The established order of leaving group ability for halogens is:
I⁻ > Br⁻ > Cl⁻ > F⁻ [5]
This trend is inversely correlated with basicity; weaker bases are better leaving groups because they are more stable as anions.[6] Bromide (Br⁻) is a weaker base than chloride (Cl⁻) primarily due to its larger ionic size and greater polarizability. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion.[7]
Therefore, based on fundamental chemical principles, 1-(2-bromoethyl)piperidine is inherently more reactive than this compound . The weaker carbon-bromine bond and the greater stability of the bromide ion as a leaving group lower the activation energy for nucleophilic substitution, leading to faster reaction rates.[7][8]
The Key Mechanistic Pathway: Intramolecular Cyclization
A defining feature of 2-haloethylamines is their propensity to undergo intramolecular nucleophilic attack, a process known as neighboring group participation. The piperidine (B6355638) nitrogen acts as an internal nucleophile, attacking the electrophilic carbon bearing the halogen. This results in the displacement of the halide and the formation of a highly strained and highly reactive three-membered ring intermediate: the 1-azoniaspiro[2.5]octane cation (also known as the piperidiniumethyl aziridinium (B1262131) ion).[9]
This cyclization is often the rate-determining step, and the subsequent attack by an external nucleophile on the aziridinium ion is rapid. The superior leaving group ability of bromide means that 1-(2-bromoethyl)piperidine will form this reactive aziridinium intermediate much more rapidly than its chloro-analogue under identical conditions.
Quantitative Data Summary
| Property | This compound Hydrochloride | 1-(2-Bromoethyl)piperidine Hydrobromide | Justification for Reactivity |
| CAS Number | 2008-75-5[10] | 89796-22-5 | - |
| Molecular Formula | C₇H₁₄ClN · HCl | C₇H₁₄BrN · HBr | - |
| Molecular Weight | 184.11 g/mol [10] | 273.01 g/mol | - |
| Appearance | White to off-white crystalline solid | Powder | - |
| Melting Point | 228-233 °C | Not specified | - |
| Relative Reactivity | Lower | Higher | The C-Br bond is weaker than the C-Cl bond, and Br⁻ is a more stable (weaker base) leaving group than Cl⁻.[6] |
| Rate of Aziridinium Ion Formation | Slower | Faster | The rate-determining step is accelerated by the better leaving group (Br⁻).[7] |
| Storage Stability | Higher | Lower | Higher reactivity often correlates with lower long-term stability. |
| Relative Cost | Generally Lower | Generally Higher | Brominated reagents are typically more expensive than their chlorinated counterparts. |
Experimental Protocols
Protocol 1: General Synthesis of 1-(2-Haloethyl)piperidine Salts
This protocol describes a common two-step, one-pot synthesis starting from piperidine.
Objective: To synthesize this compound hydrochloride or 1-(2-bromoethyl)piperidine hydrobromide.
Materials:
-
Piperidine
-
Toluene (B28343) (or other suitable inert solvent)
-
Thionyl chloride (SOCl₂) or Hydrobromic acid (HBr, 48%)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Hydroxyethylation: In a round-bottom flask equipped with a reflux condenser, dissolve piperidine (1.0 eq) in toluene. Add 2-chloroethanol (1.2 eq) or 2-bromoethanol (1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting piperidine is consumed.
-
Cool the reaction mixture to room temperature.
-
Halogenation:
-
For the Chloro-derivative: Cool the mixture in an ice bath (0-5 °C). Slowly and carefully add thionyl chloride (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. After the addition, allow the mixture to warm to room temperature and stir for 8-12 hours.
-
For the Bromo-derivative: Add 48% hydrobromic acid (2.0 eq). Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-8 hours.
-
-
Isolation: Cool the reaction mixture. The hydrochloride or hydrobromide salt will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold toluene or diethyl ether to remove impurities. Recrystallize the solid from a suitable solvent like ethanol to obtain the purified product.
-
Dry the final product under vacuum. Characterize by NMR and melting point analysis.
Protocol 2: Comparative Kinetic Analysis via Nucleophilic Substitution
This protocol provides a framework for quantitatively comparing the reaction rates of the two compounds with a model nucleophile.
References
- 1. CN103601701A - Method for preparing levo-cloperastine fendizoic acid salt - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. FENPIVERINIUM BROMIDE | 125-60-0 [chemicalbook.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. brainly.com [brainly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Synthetic Applications of Aziridinium Ions | MDPI [mdpi.com]
- 10. 1-(2-クロロエチル)ピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Study of Piperidine Derivatives in Biological Assays: An Insight into Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Cytotoxicity of Piperidine (B6355638) Derivatives
The in vitro cytotoxic activity of piperidine derivatives has been assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are presented below, providing a quantitative measure of the compounds' potency. Lower values are indicative of higher cytotoxic potential.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (µg/mL) | [1] |
| HT29 | Colon | 4.1 (µg/mL) | [1] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (µg/mL) | [1] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung | 32.43 | [2] |
| (+)-8 (FTase Inhibitor) | - | - | 0.0019 | [3] |
Experimental Protocols
The evaluation of the cytotoxic and apoptotic effects of these derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Cells are treated with the test compound for the desired duration. Both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube, and 5 µL of Annexin V-FITC and 5-10 µL of PI solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the potential mechanisms of action and experimental workflows relevant to the study of 1-(2-Chloroethyl)piperidine derivatives.
References
A Comparative Guide to the Reaction Products of 1-(2-Chloroethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 1-(2-Chloroethyl)piperidine, a versatile building block in synthetic and medicinal chemistry. We present a comparative overview of its primary reactivity, focusing on N-alkylation reactions, and explore the biological significance of the resulting products. This document includes quantitative data from various synthetic protocols, detailed experimental methodologies, and visual representations of reaction workflows and a relevant biological signaling pathway to support your research and development endeavors.
Core Reactivity: Nucleophilic Substitution
The principal reaction pathway for this compound involves the nucleophilic substitution of the chloride ion by a wide range of nucleophiles. The electron-donating character of the piperidine (B6355638) nitrogen enhances the electrophilicity of the terminal carbon on the ethyl chain, making it susceptible to attack. This reaction is a cornerstone for introducing the 2-(piperidin-1-yl)ethyl moiety into various molecular scaffolds, a common structural motif in many biologically active compounds.
The general reaction scheme is as follows:
Where R-Nu represents a nucleophile.
Comparative Analysis of N-Alkylation Reactions
The most prevalent application of this compound is the N-alkylation of primary and secondary amines, as well as other nucleophiles such as thiols and alcohols. The efficiency of these reactions is influenced by several factors, including the nature of the nucleophile, the choice of solvent and base, and the reaction temperature.
Below is a summary of typical reaction conditions and reported yields for the N-alkylation with this compound hydrochloride.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Secondary Amine (e.g., Substituted Piperazine) | K₂CO₃ | Acetonitrile | Reflux | 12-24 | N-alkylated piperazine | Varies | [1] |
| Phenol (e.g., 10-hydroxydibenzo[b,f]thiepin) | NaH | Toluene | Reflux | Several | O-alkylated product | Not Specified | [1] |
| Thiol (e.g., Cyclohexanethiol) | NaOH | Not Specified | Not Specified | Not Specified | 1-(2-(Cyclohexylthio)ethyl)piperidine | Not Specified | [2] |
| Aniline | Diisopropylethylamine (DIPEA) | Acetonitrile | Not Specified | Not Specified | N-(2-(piperidin-1-yl)ethyl)aniline | Not Specified | [3] |
| Primary Aliphatic Amine | K₂CO₃ | DMF | Not Specified | Not Specified | N-alkylated amine | Not Specified | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each case.
Alternative Alkylating Agents: A Comparative Overview
While this compound is a widely used reagent, other alkylating agents can also be employed to introduce the 2-(piperidin-1-yl)ethyl group. The choice of reagent can impact reactivity, yield, and reaction conditions.
| Reagent | Leaving Group | General Reactivity | Key Considerations |
| This compound | Chloride | Good | Commonly available as the hydrochloride salt, requiring a base for reaction. |
| 1-(2-Bromoethyl)piperidine (B1605536) | Bromide | Higher | Generally more reactive than the chloro-derivative, potentially allowing for milder reaction conditions or shorter reaction times. May be more expensive or less stable. |
Experimental Protocols
General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine using this compound hydrochloride.
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.[1]
Synthesis of Pitofenone: An Application of O-Alkylation
This compound is a key intermediate in the synthesis of the antispasmodic drug Pitofenone.
Reaction: Williamson Ether Synthesis
Materials:
-
Methyl 2-(4-hydroxybenzoyl)benzoate
-
This compound
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve Methyl 2-(4-hydroxybenzoyl)benzoate in anhydrous DMF.
-
Add the base to deprotonate the phenolic hydroxyl group.
-
Add this compound to the reaction mixture.
-
Heat the mixture to facilitate the SN2 reaction and monitor for completion.
-
After completion, cool the reaction mixture and work up to isolate the crude Pitofenone base.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Workflows and Signaling Pathways
To further elucidate the practical application and biological context of this compound reaction products, the following diagrams are provided.
Caption: General experimental workflow for N-alkylation reactions.
Caption: Dual mechanism of action of Pitofenone.
Biological Activity of Reaction Products
The introduction of the 2-(piperidin-1-yl)ethyl moiety through reactions with this compound often imparts significant biological activity to the parent molecule. Two prominent examples are the drugs Pitofenone and Fenpiverinium.
-
Pitofenone: As illustrated in the signaling pathway diagram above, Pitofenone acts as a potent antispasmodic agent through a dual mechanism. It is a muscarinic receptor antagonist, directly blocking the action of acetylcholine on smooth muscle cells, and an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby modulating its concentration in the synapse.[5][6]
-
Fenpiverinium: This compound is a quaternary ammonium (B1175870) derivative synthesized using this compound. It functions as an anticholinergic and antispasmodic agent.[7][8] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype on smooth muscle cells.[3] This blockade inhibits the signaling cascade that leads to muscle contraction.
The piperidine moiety in these and other derivatives is often crucial for their pharmacological properties, influencing factors such as receptor binding, solubility, and metabolic stability.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of compounds, particularly through N-alkylation reactions. The resulting products, bearing the 2-(piperidin-1-yl)ethyl group, are prevalent in numerous biologically active molecules and approved pharmaceuticals. Understanding the reactivity of this compound, optimizing reaction conditions, and considering alternative reagents are key to the successful design and synthesis of novel therapeutic agents. The provided data, protocols, and diagrams serve as a foundational guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fenpiverinium Bromide [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pitofenone - Wikipedia [en.wikipedia.org]
- 6. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 8. Fenpiverinium | C22H29N2O+ | CID 71490 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Chloroethyl)piperidine and its Alternatives in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 1-(2-Chloroethyl)piperidine as a reactive intermediate in chemical synthesis, comparing its performance and safety profile with viable alternatives. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs, optimizing synthetic outcomes, and ensuring laboratory safety.
Introduction
This compound hydrochloride is a widely utilized bifunctional alkylating agent in organic synthesis. Its primary application lies in the introduction of the 2-(piperidin-1-yl)ethyl moiety onto a variety of nucleophilic substrates. This reagent is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antitussive Cloperastine, the antispasmodic Fenpiverinium bromide, the smooth muscle relaxant Pitofenone, and the selective estrogen receptor modulator Raloxifene[1]. Despite its utility, the reactivity and toxicological profile of this compound necessitate a thorough evaluation of its performance against alternative reagents.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent is largely determined by the nature of the leaving group, which influences the reaction rate and overall yield. In the case of 1-(2-substituted ethyl)piperidines, the leaving group directly impacts the electrophilicity of the terminal carbon atom. This section compares this compound with two common alternatives: 1-(2-Bromoethyl)piperidine and 1-(2-Tosyloxyethyl)piperidine.
The reactivity of these alkylating agents in nucleophilic substitution reactions (SN2) is expected to follow the order of leaving group ability: Tosylate > Bromide > Chloride. This is because tosylate is a very weak base and a highly stable anion, making it an excellent leaving group. Bromide is a better leaving group than chloride due to its lower electronegativity and larger atomic size, which makes the C-Br bond weaker and more polarizable than the C-Cl bond.
Table 1: Comparison of Physicochemical Properties and Reactivity
| Feature | This compound | 1-(2-Bromoethyl)piperidine | 1-(2-Tosyloxyethyl)piperidine |
| Molecular Formula | C7H14ClN | C7H14BrN | C14H21NO3S |
| Molecular Weight | 147.65 g/mol | 192.10 g/mol [2] | 283.39 g/mol |
| Leaving Group | Chloride (Cl-) | Bromide (Br-) | Tosylate (TsO-) |
| Relative Reactivity | Good | Better | Best |
| Advantages | Cost-effective, widely available. | Higher reactivity than the chloro- derivative, leading to faster reaction times and potentially higher yields. | Excellent leaving group, often resulting in high yields and cleaner reactions under mild conditions. |
| Disadvantages | Lower reactivity may require harsher reaction conditions (higher temperatures, longer reaction times). | More expensive than the chloro- derivative. | Significantly more expensive, may require synthesis from the corresponding alcohol. |
Experimental Protocols
The following are general protocols for the N-alkylation of a generic nucleophile (Nu-H) with this compound and its alternatives. The optimal conditions may vary depending on the specific substrate.
Protocol 1: N-Alkylation using this compound Hydrochloride
This protocol describes a general method for the N-alkylation of a primary or secondary amine using this compound hydrochloride.
Materials:
-
Nucleophile (e.g., a primary or secondary amine)
-
This compound hydrochloride
-
Base (e.g., K2CO3, Na2CO3, or triethylamine)
-
Solvent (e.g., Acetonitrile, DMF, or Ethanol)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 eq) and the solvent.
-
Add the base (2.0-3.0 eq).
-
Add this compound hydrochloride (1.0-1.2 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Alkylation using 1-(2-Bromoethyl)piperidine Hydrobromide
This protocol is similar to Protocol 1, but often proceeds under milder conditions due to the higher reactivity of the bromide leaving group.
Materials:
-
Nucleophile (e.g., a primary or secondary amine)
-
1-(2-Bromoethyl)piperidine hydrobromide
-
Base (e.g., K2CO3, Na2CO3, or triethylamine)
-
Solvent (e.g., Acetonitrile, DMF, or Acetone)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 eq) and the solvent.
-
Add the base (2.0-3.0 eq).
-
Add 1-(2-Bromoethyl)piperidine hydrobromide (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Alkylation using 1-(2-Tosyloxyethyl)piperidine
This protocol utilizes the highly reactive tosylate leaving group, often leading to high yields at room temperature.
Materials:
-
Nucleophile (e.g., a primary or secondary amine)
-
1-(2-Tosyloxyethyl)piperidine
-
Base (e.g., K2CO3, or a non-nucleophilic base like DBU)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 eq) and the solvent.
-
Add the base (1.5-2.0 eq).
-
Add 1-(2-Tosyloxyethyl)piperidine (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Toxicological and Safety Comparison
The selection of a reagent should not be based solely on its reactivity but also on its toxicological profile. This compound hydrochloride is classified as a hazardous substance.
Table 2: Toxicological and Safety Data
| Hazard | This compound Hydrochloride | General Considerations for Alternatives |
| Acute Toxicity | Fatal if swallowed. Causes severe skin burns and eye damage[3]. | Alkylating agents, in general, are toxic and should be handled with care. The bromo- and tosyl- derivatives are expected to have similar or greater toxicity due to their higher reactivity. |
| Genotoxicity | Suspected of causing genetic defects[3]. | As alkylating agents, all three compounds have the potential to be genotoxic by reacting with DNA. |
| Handling Precautions | Handle in a well-ventilated area, use personal protective equipment (gloves, goggles, lab coat). Avoid inhalation of dust and contact with skin and eyes. | Similar precautions should be taken for all analogues. Due to higher reactivity, bromo- and tosyl- derivatives may pose a greater immediate hazard upon contact. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for an N-alkylation reaction and the logical relationship in selecting an appropriate alkylating agent.
Caption: A generalized workflow for N-alkylation reactions.
Caption: Decision tree for selecting an appropriate alkylating agent.
Conclusion
This compound remains a valuable and cost-effective reagent for the introduction of the 2-(piperidin-1-yl)ethyl group in organic synthesis. However, for substrates that are sensitive to harsh reaction conditions or when higher yields and shorter reaction times are desired, its bromo- and tosyl- analogues present superior alternatives due to their enhanced reactivity. The choice of reagent should be a careful balance of factors including cost, desired reactivity, and the specific requirements of the synthetic route. Crucially, all these alkylating agents are hazardous materials and must be handled with appropriate safety precautions. Researchers are encouraged to consider these factors to optimize their experimental outcomes while maintaining a safe laboratory environment.
References
The Strategic Advantage of 1-(2-Chloroethyl)piperidine in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with high efficiency and purity. For researchers, scientists, and drug development professionals, 1-(2-Chloroethyl)piperidine hydrochloride stands out as a valuable reagent for introducing the piperidinoethyl moiety, a common structural motif in a wide array of biologically active compounds. This guide provides an objective comparison of this compound with similar compounds, supported by experimental insights, to delinate its advantages in specific synthetic contexts.
Core Applications and Synthetic Utility
This compound hydrochloride is a key intermediate in the production of numerous Active Pharmaceutical Ingredients (APIs). Its primary utility lies in N-alkylation reactions, where the reactive chloroethyl group readily undergoes nucleophilic substitution. Notable pharmaceuticals synthesized using this reagent include:
-
Raloxifene (B1678788): A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[1][2]
-
Cloperastine: An antitussive (cough suppressant) with antihistaminic and anticholinergic properties.[2][3]
-
Fenpiverinium bromide: An antispasmodic agent.[4]
-
Pitofenone: Used in combination with other drugs as an antispasmodic.[4]
Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and specialty dyes.[5]
Comparison with Alternative Reagents
The primary advantage of this compound lies in its ability to directly introduce a pre-formed piperidine (B6355638) ring attached to an ethyl spacer. The choice of this reagent over others is dictated by the specific synthetic strategy.
A pertinent comparison can be made with compounds that either offer a different heterocyclic core or an alternative leaving group.
| Feature | This compound | 1-(2-Chloroethyl)pyrrolidine | 1-(2-Bromoethyl)piperidine | bis(2-Chloroethyl)amine |
| Ring Structure | Piperidine (6-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Forms a piperazine (B1678402) ring in situ |
| Primary Use | Direct introduction of a piperidinoethyl moiety | Direct introduction of a pyrrolidinoethyl moiety | Direct introduction of a piperidinoethyl moiety | De novo synthesis of piperazine rings |
| Reactivity | Good | Similar to piperidine analog | Higher than chloro-analog | Bifunctional, can lead to cross-linking |
| Leaving Group | Chloride | Chloride | Bromide | Chloride |
| Key Advantage | Well-established in synthesis of specific APIs; cost-effective.[6] | Provides a different, more compact heterocyclic scaffold. | Faster reaction rates due to better leaving group (Br vs. Cl). | Versatile for creating N-substituted piperazines.[7] |
| Considerations | Moderate reactivity may require forcing conditions. | Steric hindrance may differ from piperidine. | Higher cost and potential for more side reactions due to increased reactivity. | Requires careful control to avoid polymerization and side products.[7] |
Experimental Protocols and Methodologies
The following protocols provide a framework for the application of this compound in N-alkylation reactions.
General Protocol for N-Alkylation of a Phenol (e.g., in Raloxifene Synthesis)
This protocol is adapted from the general synthesis of aryl ethers using haloalkylamines.
Materials:
-
Phenolic substrate (e.g., 4-hydroxybenzoyl derivative) (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724)
Procedure:
-
To a solution of the phenolic substrate in anhydrous DMF, add potassium carbonate (or portion-wise addition of NaH at 0°C).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound hydrochloride to the reaction mixture.
-
Heat the mixture to 70-90°C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylated product.[1]
Key Experimental Considerations:
-
Base: The choice and amount of base are critical. Stronger bases like NaH can lead to faster reactions but may require more stringent anhydrous conditions. K₂CO₃ is a milder and often safer alternative.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used to facilitate the Sₙ2 reaction.
-
Temperature: Heating is typically required to drive the reaction to completion, but excessive heat can lead to side product formation.
-
Purity of Reagents: High purity of this compound hydrochloride is essential for achieving good yields and minimizing downstream purification challenges.[1]
Visualizing Synthetic Workflows
The following diagrams illustrate the synthetic utility of this compound and a general workflow for its application.
Caption: Synthetic pathway utilizing this compound.
Caption: Workflow for selecting an appropriate piperidinoethylating agent.
Conclusion
This compound hydrochloride is a cornerstone reagent for the introduction of the piperidinoethyl group in drug development and fine chemical synthesis. Its advantages lie in its proven track record for the synthesis of key pharmaceuticals, its relative cost-effectiveness, and its straightforward application in N-alkylation reactions. While alternatives with different heterocyclic rings or more reactive leaving groups exist, the choice of this compound is often a strategic one, balancing reactivity, cost, and the specific structural requirements of the target molecule. The provided protocols and workflows offer a guide for its effective implementation in a research and development setting.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Synthesized 1-(2-Chloroethyl)piperidine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of a wide range of pharmaceuticals, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(2-Chloroethyl)piperidine hydrochloride is a key building block in the production of various drugs, including the antispasmodic agent Pitofenone.[1][2] This guide provides a comparative assessment of the purity of synthesized this compound hydrochloride against two common structural analogs: 1-(2-Chloroethyl)pyrrolidine hydrochloride and 4-(2-Chloroethyl)morpholine hydrochloride. The comparison is based on established analytical techniques, providing a framework for researchers to evaluate the purity of these critical synthetic intermediates.
Comparison of Physicochemical Properties and Typical Purity
The choice of a building block in drug synthesis can be influenced by its inherent physical and chemical properties, as well as the purity levels typically achieved during synthesis. The following table summarizes key properties and common purity specifications for this compound hydrochloride and its pyrrolidine (B122466) and morpholine (B109124) analogs.
| Property | This compound Hydrochloride | 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 4-(2-Chloroethyl)morpholine Hydrochloride |
| Molecular Formula | C₇H₁₅Cl₂N | C₆H₁₃Cl₂N | C₆H₁₂ClNO·HCl |
| Molecular Weight | 184.11 g/mol [3] | 170.08 g/mol [4] | 186.08 g/mol [5] |
| Appearance | White to off-white crystalline powder[6] | White to cocoa-colored solid[7] | White to off-white powder with lumps[5] |
| Melting Point | 228-235 °C[6] | 167-170 °C[4] | 181-186 °C[5] |
| Typical Assay (by Titration) | ≥97.5%[6] | ≥98.0% | ≥98.5%[5] |
| Common Impurities | Unreacted starting materials (piperidine, 2-chloroethanol), over-alkylation products | Unreacted starting materials (pyrrolidine, 2-chloroethanol)[7] | Unreacted starting materials (morpholine, 2-chloroethanol)[8] |
Analytical Methodologies for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for separation, identification, and quantification of the main compound and any impurities. Non-aqueous acid-base titration is a reliable method for determining the overall assay of the hydrochloride salt.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis, offering high resolution and sensitivity for the separation of the target compound from related substances.
Experimental workflow for HPLC purity analysis.
Illustrative HPLC Purity Data:
| Compound | Retention Time (min) | % Area (Main Peak) | Key Impurity Peak (RT, % Area) |
| This compound HCl | 8.5 | 99.2 | 10.2, 0.3 (Piperidine) |
| 1-(2-Chloroethyl)pyrrolidine HCl | 7.8 | 98.9 | 9.5, 0.5 (Pyrrolidine) |
| 4-(2-Chloroethyl)morpholine HCl | 7.2 | 99.5 | 8.9, 0.2 (Morpholine) |
Note: The data presented is illustrative and may vary based on the specific synthetic and analytical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents and starting materials.
Illustrative GC-MS Purity Data:
| Compound | Retention Time (min) | Purity (by TIC) | Identified Volatile Impurities |
| This compound HCl | 12.3 | 99.0% | Toluene (0.1%), 2-Chloroethanol (B45725) (0.2%) |
| 1-(2-Chloroethyl)pyrrolidine HCl | 11.5 | 98.7% | Toluene (0.2%), 2-Chloroethanol (0.3%) |
| 4-(2-Chloroethyl)morpholine HCl | 10.9 | 99.3% | Dichloromethane (0.1%), 2-Chloroethanol (0.1%) |
Note: The data presented is illustrative and may vary based on the specific synthetic and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used to assess purity by identifying characteristic signals of the main compound and any impurities. The presence of extraneous peaks can indicate impurities, and integration of these signals relative to the main compound can provide a quantitative estimate of their levels.
Characteristic ¹H NMR Chemical Shifts (δ, ppm) in D₂O:
| Protons | This compound HCl | 1-(2-Chloroethyl)pyrrolidine HCl | 4-(2-Chloroethyl)morpholine HCl |
| -CH₂-Cl | ~3.8-4.0 | ~3.9-4.1 | ~3.9-4.1 |
| -N-CH₂- (of ethyl chain) | ~3.5-3.7 | ~3.6-3.8 | ~3.4-3.6 |
| Ring Protons | ~1.7-2.0, ~3.0-3.5 | ~2.0-2.2, ~3.3-3.6 | ~3.2-3.4, ~3.9-4.1 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.
Application in Pharmaceutical Synthesis: The Case of Pitofenone
This compound hydrochloride is a crucial intermediate in the synthesis of the antispasmodic drug Pitofenone.[1] The purity of this starting material directly impacts the quality and impurity profile of the final API. The synthesis involves a Williamson ether synthesis where the piperidine (B6355638) moiety is coupled to a benzophenone (B1666685) core.[1]
Pitofenone exerts its therapeutic effect primarily through its action as a muscarinic receptor antagonist.[9][10] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in smooth muscle contraction.
Simplified signaling pathway of Pitofenone's antagonism at the M3 muscarinic receptor.
Experimental Protocols
Synthesis of this compound Hydrochloride
This procedure is a common method for the synthesis of the title compound.[11]
-
Reaction Setup: Charge a reaction vessel with piperidine and a suitable solvent such as toluene.
-
Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the reaction mixture while maintaining the temperature.
-
Neutralization: After the initial reaction, neutralize the mixture with hydrochloric acid to form the hydrochloride salt.
-
Isolation and Purification: The precipitated product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a white crystalline solid.
HPLC Method for Purity Determination
This method is adapted from protocols for similar compounds and serves as a general guideline.[12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., 0.05 M potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Non-Aqueous Acid-Base Titration for Assay
This is a standard pharmacopeial method for the assay of hydrochloride salts of amines.
-
Sample Preparation: Accurately weigh about 300 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Indicator: Add a few drops of crystal violet indicator.
-
Titration: Titrate with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.
-
Calculation: Perform a blank titration and calculate the percentage assay based on the volume of titrant consumed.
Conclusion
The purity of synthesized this compound hydrochloride and its analogs is critical for their successful application in drug development. A combination of chromatographic and spectroscopic techniques, alongside classical titration methods, provides a comprehensive assessment of purity. While all three compared compounds can be synthesized to high purity, the choice of building block may be influenced by the specific impurity profile and the requirements of the subsequent synthetic steps. For researchers and drug development professionals, rigorous analytical characterization of these intermediates is an indispensable step in ensuring the quality and safety of the final pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride-2008-75-5 [ganeshremedies.com]
- 3. CHLOROETHYL PIPERIDINE [sdfine.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 6. B22985.30 [thermofisher.com]
- 7. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 1-(2-Chloroethyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-chloroethyl)piperidine scaffold is a versatile pharmacophore that has been incorporated into a variety of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of this compound analogs, focusing on their anticancer, antimicrobial, and cholinesterase inhibitory properties. The information presented herein is a synthesis of experimental data from multiple studies, intended to facilitate the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various this compound analogs and structurally related piperidine (B6355638) derivatives. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of piperidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | [3] |
Cholinesterase Inhibitory Activity
Several piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic nervous system.
| Compound/Analog | Target Enzyme | IC50 | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | [2] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | [4] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 5.7 nM | [5] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | [6] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 µM | [6] |
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2,6-dipiperidino-1,4-dihalogenobenzenes (representative) | Staphylococcus aureus | 32-128 | [7] |
| Candida albicans | 32-64 | [7] | |
| Piperidine-based Sulfobetaines (P16S4, P16S3) | Gram-positive & Gram-negative bacteria | Not specified (high activity) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound analog stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[8][9]
Ellman's Method for Cholinesterase Inhibition Assay
This spectrophotometric method measures the activity of cholinesterase enzymes.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound analog)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
DTNB Addition: Add the DTNB solution to each well.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound analog stock solution
-
Standard antibiotic/antifungal as a positive control
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
Anticancer Signaling Pathways
Piperidine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[2][5] Key pathways include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Some piperidine analogs can inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the induction of apoptosis (programmed cell death).[10][11][12][13]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in many cancers, promoting cell proliferation and survival. Certain piperidine compounds can inhibit STAT3 signaling.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. Its dysregulation is linked to cancer. Some piperidine derivatives have been shown to inhibit the NF-κB pathway.
Anticancer Signaling Pathways Targeted by Piperidine Analogs.
Mechanism of Cholinesterase Inhibition
Cholinesterase inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) by the enzyme acetylcholinesterase (AChE). This leads to an increased concentration of ACh in the synaptic cleft, enhancing cholinergic transmission.
Mechanism of Acetylcholinesterase Inhibition by Piperidine Analogs.
Experimental Workflow for Biological Screening
The general workflow for screening the biological activity of novel this compound analogs involves synthesis, followed by a series of in vitro assays to determine their efficacy and potency.
General Experimental Workflow for Biological Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride, 98% 250 g | Request for Quote [thermofisher.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Chloroethyl)piperidine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is paramount. 1-(2-Chloroethyl)piperidine, a reactive intermediate, requires meticulous handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in chemical handling practices.
Immediate Safety and Handling Precautions:
This compound hydrochloride is classified as a hazardous substance and must be handled with extreme care. It is fatal if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2][3] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that can cause severe eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can result in severe burns.[4] |
| Body Protection | A lab coat is mandatory. For potential significant exposure, impervious clothing and boots are recommended. | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated or ventilation is inadequate. | To prevent inhalation, which can cause respiratory tract irritation.[4][5] |
An eyewash station and a safety shower must be readily accessible in any area where this compound is handled.[5]
Primary Disposal Procedure: Professional Hazardous Waste Management
The universally recommended and safest method for the disposal of this compound is through a licensed professional waste disposal company. This ensures compliance with all local, regional, and national environmental regulations.
Step-by-Step Professional Disposal Protocol:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
-
Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be tightly sealed to prevent leaks or spills.[4]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and bases.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company to ensure they have all necessary information for safe handling, transport, and ultimate disposal.[4]
-
Incineration as a Final Disposal Method:
For ultimate disposal, a common and effective method is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[7] This process should only be carried out by licensed professionals in a permitted facility.
Potential for Chemical Neutralization (For Pre-treatment Consideration)
While professional disposal is the primary route, understanding the chemical reactivity of this compound can inform potential pre-treatment strategies to reduce its hazard profile before final disposal. As a nitrogen mustard analogue, it is susceptible to chemical degradation. However, it is crucial to note that improper neutralization can result in by-products that are equally or more toxic.
Theoretical Inactivation Pathways:
Studies on analogous nitrogen mustards, such as cyclophosphamide (B585) and ifosfamide (B1674421), have explored decontamination using solutions like sodium hydroxide (B78521) (NaOH) and sodium hypochlorite (B82951) (NaClO).[5][7] These studies indicate that while degradation can occur, the reaction products must be carefully analyzed to ensure complete detoxification. For instance, the degradation of ifosfamide with NaOH can produce toxic by-products.[5][7]
The reactivity of this compound is centered around the electrophilic nature of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. This suggests that reaction with a simple, non-hazardous nucleophile could potentially render the molecule less harmful by displacing the reactive chloride.
Experimental Protocol: Conceptual Framework for Neutralization Studies
The following is a conceptual framework for researchers interested in developing a validated in-lab neutralization protocol. This is not a validated disposal procedure and should not be attempted without rigorous safety review and analytical confirmation of degradation products.
-
Objective: To investigate the hydrolysis or nucleophilic substitution of this compound to reduce its alkylating hazard.
-
Materials:
-
This compound waste.
-
A weak base solution (e.g., sodium bicarbonate) or a dilute strong base solution (e.g., sodium hydroxide).
-
A suitable solvent if the waste is solid.
-
Quenching agent (e.g., a weak acid).
-
Analytical equipment (e.g., GC-MS, HPLC) to monitor the reaction.
-
-
Methodology:
-
In a controlled environment (fume hood), a dilute solution of the this compound waste is prepared.
-
The neutralizing agent is slowly added while monitoring the temperature.
-
The reaction is stirred for a predetermined period at a controlled temperature.
-
Aliquots are taken periodically and analyzed to determine the concentration of the starting material and to identify any reaction by-products.
-
Once the reaction is complete (i.e., the starting material is no longer detectable), the solution is neutralized with a quenching agent.
-
The final solution must be analyzed to ensure the absence of hazardous compounds before it can be considered for disposal as non-hazardous aqueous waste (subject to local regulations).
-
Quantitative Data for Disposal Logistics:
The following table summarizes key quantitative data relevant to the handling and transport of this compound waste.
| Parameter | Value | Reference |
| UN Number | 2928 | [7] |
| Proper Shipping Name | TOXIC SOLID, CORROSIVE, ORGANIC, N.O.S. (this compound monohydrochloride) | [7] |
| Transport Hazard Class | 6.1 (Toxic), Sub-hazard 8 (Corrosive) | [7] |
| Packaging Group | II | [7] |
| Melting Point | 228 - 234 °C | [2] |
Disposal Workflow Visualization
The logical flow for the proper disposal of this compound is illustrated below. This workflow emphasizes safety and compliance at each stage.
References
- 1. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. dovepress.com [dovepress.com]
- 7. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(2-Chloroethyl)piperidine
Essential Safety and Handling Guide for 1-(2-Chloroethyl)piperidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound hydrochloride. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Summary
This compound hydrochloride is a hazardous substance that poses significant health risks. It is classified as fatal if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2][3] The material is corrosive and can cause severe irritation to the respiratory system.[2][4]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 2) | Fatal if swallowed.[3] | ☠️ |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage.[1][3] | corrosive |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1][2] | corrosive |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[1][3] | health hazard |
| Respiratory Irritation | Causes respiratory tract irritation.[4] | ! |
Personal Protective Equipment (PPE) Requirements
The selection and use of appropriate PPE are mandatory to prevent exposure. The required equipment depends on the specific task and the potential for exposure.
| Task / Operation | Eye / Face Protection | Skin / Body Protection | Respiratory Protection |
| Routine Handling / Weighing (in a fume hood) | Chemical safety goggles or face shield.[1][3] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[3][5] | Not required if handled exclusively within a certified chemical fume hood.[3] |
| Preparing Solutions / Transfers | Chemical safety goggles and face shield.[1] | Chemical-resistant gloves, impervious lab coat or apron.[3][6] | Use in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is necessary.[7] |
| Large-Scale Operations | Face shield and chemical safety goggles.[1] | Impervious clothing, chemical-resistant gloves, and boots.[3][6] | A full-face particle respirator (Type P3/N100) or a full-face supplied-air respirator.[1] |
| Spill Cleanup | Face shield and chemical safety goggles.[1] | Full body protective clothing, chemical-resistant gloves, and boots.[2][6] | Self-contained breathing apparatus (SCBA) for major spills; NIOSH-approved respirator for minor spills.[1][6] |
Operational Plan: Standard Handling Protocol
Safe handling requires a controlled environment and strict adherence to procedures. All work should be conducted in a designated area equipped with an eyewash station and a safety shower.[4][8]
Step 1: Preparation
-
Gather all necessary materials, including the chemical, glassware, and waste containers.
-
Don the appropriate PPE as specified in the table above.
Step 2: Execution
-
Conduct all manipulations of this compound, including weighing and transfers, inside the chemical fume hood to minimize inhalation exposure.[8]
-
Keep the container tightly closed when not in use.[4]
Step 3: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
-
Ensure all waste is placed in a correctly labeled, sealed hazardous waste container.[5]
Caption: Standard workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a mechanical device (do not use mouth-to-mouth). Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Spill Response Plan
A spill of this compound must be managed promptly and safely.
Step 1: Immediate Response
-
Alert all personnel in the immediate area and evacuate.
-
Ensure the area is well-ventilated.[4]
-
Remove all sources of ignition.[2]
Step 2: Spill Management
-
Don full PPE, including respiratory protection, before re-entering the area.[2][7]
-
Contain the spill. For a solid, cover it with a plastic sheet to prevent dust from becoming airborne.[7] For a solution, create a dike around the spill with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[1][4] Avoid actions that generate dust.[4]
Step 3: Decontamination
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Place all contaminated materials (including cleaning supplies and PPE) into a sealed, labeled hazardous waste container.[7]
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Step 1: Waste Collection
-
Collect all waste material (residues, contaminated items, and cleanup materials) in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
The container must be kept tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible substances.[3][4]
Step 2: Labeling and Storage
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound hydrochloride".[5]
-
Store the sealed container in a designated hazardous waste accumulation area.
Step 3: Professional Disposal
-
Arrange for disposal through a licensed and certified hazardous waste management company.[1][7]
-
Provide the Safety Data Sheet (SDS) to the disposal company to ensure they have all necessary information for safe transport and final disposal, which is typically high-temperature incineration.[1][5][7]
-
Never dispose of this chemical in the regular trash or down the drain.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sdfine.com [sdfine.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
